BIBF0775
Beschreibung
Eigenschaften
IUPAC Name |
N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSLTZPBLZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of BIBF0775, a Selective TGFβRI Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBF0775 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of TGFβRI, this compound effectively blocks the initiation of the canonical SMAD-dependent signaling cascade, a critical pathway implicated in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Its high selectivity for TGFβRI over other kinases minimizes off-target effects, making it a valuable tool for dissecting the roles of TGF-β signaling in various physiological and pathological contexts, particularly in fibrosis and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.
Introduction to TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cellular function. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and fibrotic disorders. The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). This phosphorylation event activates the kinase domain of TGFβRI, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a wide array of target genes that control diverse cellular responses. In addition to the canonical SMAD pathway, TGF-β can also activate non-canonical pathways, such as the MAPK pathways (ERK, JNK, and p38).
This compound: A Selective Inhibitor of TGFβRI
This compound is an indolinone-based compound identified as a highly selective inhibitor of the TGFβRI kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of TGFβRI. This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3 and the subsequent signaling cascade.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | TGFβRI (ALK5) | 34 nM | Biochemical Kinase Assay | Roth et al., 2010 |
| Selectivity | p38 MAP Kinase | > 10,000 nM | Biochemical Kinase Assay | Roth et al., 2010 |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for evaluating the efficacy of a TGFβRI inhibitor like this compound.
Caption: Canonical TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound activity in a cell-based assay.
Detailed Experimental Protocols
The following protocols are based on standard methodologies for characterizing TGFβRI inhibitors.
In Vitro TGFβRI (ALK5) Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TGFβRI.
-
Materials:
-
Recombinant human TGFβRI (ALK5) kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Sox-GL-RRR-S(PO3H2)-V-S-NH2)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant TGFβRI kinase and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Cellular Assay for SMAD2/3 Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other TGF-β responsive cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated SMADs to total SMADs and the loading control.
-
TGF-β-Responsive Reporter Gene Assay
This assay measures the effect of this compound on TGF-β-induced transcriptional activity.
-
Materials:
-
A suitable cell line (e.g., HEK293T or A549)
-
A luciferase reporter plasmid containing SMAD-binding elements (e.g., pGL3-(CAGA)₁₂-luc)
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent
-
Recombinant human TGF-β1
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
-
Procedure:
-
Co-transfect the cells with the (CAGA)₁₂-luc reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow the cells to attach, then serum-starve for 16-24 hours.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by TGF-β1 and the percent inhibition by this compound.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the TGF-β signaling pathway. Its high potency and selectivity for TGFβRI allow for targeted inhibition of the canonical SMAD-dependent cascade. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other TGFβRI inhibitors, enabling researchers to further elucidate the complex biology of TGF-β and explore its potential as a therapeutic target.
BIBF0775: An In-depth Technical Guide to ALK5 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF0775 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] Inhibition of the TGF-β/ALK5 signaling pathway is a promising therapeutic strategy for a range of diseases, including fibrosis and cancer. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed quantitative data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, it prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade of Smad phosphorylation inhibits the transcription of TGF-β target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production. An X-ray crystal structure of this compound (referred to as compound 5 in the primary literature) soaked into the kinase domain of TGFβRI has been determined, providing a structural basis for its inhibitory activity.[1]
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to ascertain its specificity for ALK5.
Table 1: Inhibitory Potency of this compound against ALK5
| Target | IC50 (nM) |
| ALK5 (TGFβRI) | 34 |
Data sourced from multiple suppliers and publications.[1]
Table 2: Kinase Selectivity Profile of a Close Analog of BI-4659
| Kinase Panel Size | Concentration (µM) | Number of Kinases with >50% Inhibition |
| 232 | 2 | 14 |
This demonstrates a high degree of selectivity for the indolinone scaffold, with no significant inhibition observed for 218 of the 232 kinases tested. Notably, this class of inhibitors does not target the p38 kinase, a common off-target for many TGFβRI inhibitors.[1]
Signaling Pathway and Experimental Workflows
TGF-β/ALK5 Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway, highlighting the point of inhibition by this compound.
References
An In-depth Technical Guide to BIBF0775 and the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is a key factor in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and cancer.[1][2] BIBF0775, also known as Nintedanib, has emerged as a significant therapeutic agent that modulates this pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
The TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of ALK5 leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the TGF-β type I receptor, ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks its phosphorylation and subsequent activation. This inhibition prevents the downstream phosphorylation of SMAD2 and SMAD3, thereby halting the signaling cascade that leads to the transcription of pro-fibrotic genes.[3]
Quantitative Data
The inhibitory activity of this compound (Nintedanib) has been quantified in various assays. The following tables summarize key quantitative data for its effects on the TGF-β pathway and its broader kinase selectivity.
| Target | Assay Type | IC50 (nM) | Reference |
| TGFβRI (ALK5) | Kinase Assay | 34 | N/A |
| PDGFRα | Cellular Assay | 41 | [4] |
| PDGFRβ | Cellular Assay | 58 | [4] |
| VEGFR2 | Cellular Assay | 46 | [4] |
| VEGFR3 | Cellular Assay | 33 | [4] |
| FGFR1 | Cellular Assay | 300-1,000 | [4] |
| FGFR2 | Cellular Assay | 257 | [4] |
| FGFR3 | Cellular Assay | 300-1,000 | [4] |
| LCK | Cellular Assay | 22 | [4] |
| SRC | Cellular Assay | 811 | [4] |
| FLT-3 | Cellular Assay | 17 | [4] |
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| Human Tenon's Fibroblasts (HTFs) | Proliferation (CCK-8 & BrdU) | Nintedanib + TGF-β1 (5 ng/ml) | 0.1, 0.5, 1 µM | Dose-dependent inhibition of proliferation | [5] |
| Human Tenon's Fibroblasts (HTFs) | Collagen Gel Contraction | Nintedanib + TGF-β1 (5 ng/ml) | 1 µM | Significant inhibition of contraction | [5] |
| A549 (NSCLC cells) | Proliferation (MTT) | Nintedanib + TGF-β | 10 µM | Almost complete inhibition of proliferation | [6] |
| IPF Fibroblasts | Proliferation (WST-1) | Nintedanib | 2, 4 µM | Marked inhibition of cell growth | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections provide protocols for assays commonly used to evaluate the effect of this compound on the TGF-β pathway.
Western Blot for Phospho-SMAD2/3
This protocol details the detection of phosphorylated SMAD2/3 in response to TGF-β stimulation and its inhibition by this compound.
Materials:
-
Fibroblast cell line (e.g., Human Tenon's Fibroblasts, IPF patient-derived fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Nintedanib)
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2/3, anti-SMAD2/3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape and collect cell lysates, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Cell Proliferation Assays (CCK-8 and BrdU)
These assays quantify the effect of this compound on TGF-β-induced cell proliferation.
Materials:
-
96-well plates
-
Fibroblast cells
-
Cell Counting Kit-8 (CCK-8) or BrdU Cell Proliferation Assay Kit
-
TGF-β1
-
This compound (Nintedanib)
Procedure (CCK-8):
-
Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 1 hour.[5]
-
Add TGF-β1 (e.g., 5 ng/mL) to the wells.[5]
-
Incubate for 24-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
Procedure (BrdU):
-
Follow steps 1-5 of the CCK-8 protocol.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fix and denature the cells according to the kit manufacturer's instructions.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at 370 nm (or as specified by the kit).
Collagen Gel Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a key process in tissue fibrosis, and the inhibitory effect of this compound.
Materials:
-
24-well plates
-
Type I collagen solution
-
Fibroblast cells
-
TGF-β1
-
This compound (Nintedanib)
Procedure:
-
Prepare a cell-collagen mixture by combining a suspension of fibroblasts (e.g., 5 x 10^5 cells/mL) with a neutralized collagen solution on ice.[5]
-
Pipette 0.5 mL of the mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add 1 mL of culture medium containing the appropriate concentrations of this compound and TGF-β1 to each well.[5]
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Incubate the plate and monitor the contraction of the gels over time (e.g., 24-48 hours).
-
Capture images of the gels at specified time points and measure the gel area using image analysis software (e.g., ImageJ). The degree of contraction is inversely proportional to the gel area.
Quantitative Real-Time PCR (qPCR) for TGF-β Target Genes
This protocol is for quantifying the mRNA expression of TGF-β target genes, such as those encoding for alpha-smooth muscle actin (α-SMA), fibronectin, and collagen, in response to this compound treatment.
Materials:
-
Fibroblast cells
-
TGF-β1
-
This compound (Nintedanib)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2, FN1, COL1A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cells with this compound and TGF-β1 as described for the western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound (Nintedanib) is a multi-kinase inhibitor with potent activity against the TGF-β signaling pathway through the direct inhibition of the TGFβRI/ALK5 kinase. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information is intended to empower researchers and drug development professionals in their efforts to further investigate and leverage the therapeutic potential of targeting the TGF-β pathway in fibrosis and other related diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Reversion of in vivo fibrogenesis by novel chromone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib (BIBF 1120): A Technical Guide to its Downstream Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, also known by its Boehringer Ingelheim code BIBF 1120 and trade name Vargatef®, is a potent small molecule triple angiokinase inhibitor. It simultaneously targets the receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). This technical guide provides an in-depth overview of the downstream targets of Nintedanib, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of oncology, fibrosis, and drug development in their understanding and investigation of this multi-targeted therapeutic agent.
Mechanism of Action
Nintedanib is an indolinone derivative that competitively binds to the ATP-binding pocket of its target receptor tyrosine kinases. This inhibition prevents receptor autophosphorylation and blocks the downstream signaling cascades that are crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts.[1][2] The primary targets of Nintedanib are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3): Inhibition of VEGFR signaling is a key mechanism for the anti-angiogenic effects of Nintedanib. By blocking this pathway, Nintedanib impedes the formation of new blood vessels, which are essential for tumor growth and metastasis.[3][4]
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, 3): FGFRs are implicated in tumor angiogenesis, cell proliferation, and resistance to anti-VEGF therapies. Nintedanib's targeting of FGFRs provides a broader anti-angiogenic and anti-proliferative effect.[4]
-
Platelet-Derived Growth Factor Receptors (PDGFR α, β): PDGFRs play a critical role in the recruitment and stabilization of pericytes and the proliferation of fibroblasts. Inhibition of PDGFR signaling contributes to the anti-angiogenic and anti-fibrotic properties of Nintedanib.[2][4]
The simultaneous inhibition of these three key signaling pathways results in a potent and broad-spectrum anti-tumor and anti-fibrotic activity.
Downstream Signaling Pathways
The inhibition of VEGFR, FGFR, and PDGFR by Nintedanib leads to the modulation of several key downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
MAPK Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation of VEGFR, FGFR, and PDGFR, downstream signaling molecules such as Ras, Raf, and MEK are recruited and activated, ultimately leading to the phosphorylation and activation of ERK. Nintedanib has been shown to inhibit the phosphorylation of MAPK, thereby blocking this pro-proliferative signaling cascade.[2][4]
PI3K/Akt Pathway
The PI3K/Akt pathway is another crucial signaling route that promotes cell survival, growth, and proliferation. Activation of the target receptors by their respective ligands leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Nintedanib has been demonstrated to inhibit the phosphorylation of Akt, thus promoting apoptosis and inhibiting cell survival.[2][4]
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of Nintedanib against its key targets and in various cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib (BIBF 1120) [2][5]
| Target Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Flt-3 | 26 |
| Lck | 16 |
| Src | 156 |
| Lyn | 195 |
Table 2: In Vitro Anti-proliferative Activity of Nintedanib (BIBF 1120) [2][6]
| Cell Line | Stimulant | EC50 (nM) |
| Bovine Retinal Pericytes (BRP) | PDGF-BB | 79 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | <10 |
| Human Umbilical Artery Smooth Muscle Cells (HUASMC) | PDGF-BB | 69 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of Nintedanib.
Kinase Inhibition Assay (Example: VEGFR2)[2]
Objective: To determine the in vitro inhibitory activity of Nintedanib against a specific kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Nintedanib (BIBF 1120)
-
ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of Nintedanib in DMSO and then in assay buffer.
-
Add the kinase, substrate, and Nintedanib dilutions to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Nintedanib concentration.
Cell Proliferation Assay (Example: MTT Assay)[3]
Objective: To assess the effect of Nintedanib on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Nintedanib (BIBF 1120)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Nintedanib for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Western Blotting for Signaling Proteins (MAPK and Akt)[2]
Objective: To analyze the effect of Nintedanib on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cell line of interest
-
Nintedanib (BIBF 1120)
-
Appropriate growth factor for stimulation (e.g., VEGF, PDGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with Nintedanib for a specified time, followed by stimulation with the appropriate growth factor.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
Signaling Pathway Diagrams
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream MAPK and PI3K/Akt signaling.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the effects of Nintedanib.
Conclusion
Nintedanib is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of VEGFR, FGFR, and PDGFR and their downstream signaling pathways. This technical guide has provided a comprehensive overview of its downstream targets, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein serves as a valuable resource for researchers and drug development professionals working to further understand and utilize the therapeutic potential of Nintedanib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Synthesis of (3Z)-N-ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide (Nintedanib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3Z)-N-ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide, a compound also known as Nintedanib. Nintedanib is a potent, orally available triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
I. Synthetic Pathway Overview
The synthesis of Nintedanib is a multi-step process that typically begins with a substituted oxindole core. The key strategic element involves the construction of the characteristic enamine moiety. A common and efficient synthetic route proceeds through the following key transformations:
-
Condensation: The initial step involves the condensation of a 2-oxindole derivative, methyl 2-oxindole-6-carboxylate, with benzaldehyde. This reaction forms the exocyclic double bond and introduces the phenyl group.
-
Halogenation: The resulting intermediate is then halogenated, typically with bromine, to create a reactive site for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The halogenated intermediate is then reacted with a substituted aniline derivative, which introduces the side chain containing the piperidine moiety.
-
Amidation: The final step involves the amidation of the methyl ester group on the indole core to yield the final N-ethyl-N-methylcarboxamide of Nintedanib.
This synthetic approach allows for the efficient assembly of the complex molecular architecture of Nintedanib.
II. Experimental Protocols
The following protocols are detailed representations of the key steps in the synthesis of Nintedanib, compiled from various reported procedures.
Step 1: Synthesis of Methyl (3Z)-3-(phenyl)methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Compound IV)
-
Reaction: To a 250 ml reaction flask, add methyl 2-oxindole-6-carboxylate (28.7 g) and ethanol (130 ml).[2][3]
-
Reagent Addition: Initiate stirring and add benzaldehyde (16.8 ml, 17.6 g) followed by piperidine (2.97 ml).[2][3]
-
Reaction Conditions: Heat the mixture to a temperature of 70-80°C and maintain for 2 hours.[2][3]
-
Work-up and Isolation: Allow the reaction to cool naturally to 20-30°C.[2][3] Filter the resulting precipitate and wash the filter cake with absolute ethanol.[2][3] Dry the product in a vacuum oven at 50°C for 5 hours to obtain the yellow solid product.[2][3]
Step 2: Synthesis of Methyl (3Z)-3-[bromo(phenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Compound V)
-
Reaction Setup: In a 500 ml reaction flask, dissolve the product from Step 1 (30 g) in dichloromethane (360 ml).[2]
-
Reagent Addition: Cool the solution to 0-5°C using an ice-water bath.[2] Add bromine (3.1 ml, 9.7 g) dropwise to the cooled solution.[2]
-
Reaction Conditions: After the addition of bromine is complete, allow the reaction mixture to warm to 20-30°C and stir for 3 hours.[2]
-
Work-up and Isolation: Wash the reaction mixture with water (150 ml).[2] Concentrate the dichloromethane layer to dryness to obtain an oily substance.[2] Crystallize the oil from absolute ethanol (200 ml), filter the solid, and dry it under vacuum at 60°C to yield an off-white solid.[2]
Step 3: Synthesis of Nintedanib (Compound I)
-
Reaction Setup: In a 500 ml reaction flask, combine the brominated intermediate from Step 2 (30 g), 4-(N-methyl-2-(piperidin-1-yl)acetamido)aniline (Compound VI, 33.0 g), ethanol (300 ml), and sodium bicarbonate (15 g).[3]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours.[3]
-
Work-up and Isolation: After the reaction is complete, add water (600 ml) to the reaction mixture, which will cause a solid to precipitate.[3]
-
Purification: Filter the precipitate and wash the filter cake with 100 ml of a suitable solvent.[3] The crude product can be further purified by recrystallization from methanol to yield the final product as a yellow solid.[3]
III. Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Nintedanib, including molar masses, yields, and reaction conditions for each key step.
| Step | Compound Name | Starting Material | Reagents | Solvent | Temp. | Time | Yield |
| 1 | Methyl (3Z)-3-(phenyl)methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (IV) | Methyl 2-oxindole-6-carboxylate (28.7 g) | Benzaldehyde (17.6 g), Piperidine (2.97 ml) | Ethanol (130 ml) | 70-80°C | 2 h | 96.0% |
| 2 | Methyl (3Z)-3-[bromo(phenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (V) | Compound IV (30 g) | Bromine (9.7 g) | Dichloromethane (360 ml) | 0-30°C | 3 h | - |
| 3 | (3Z)-N-ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide (I) | Compound V (30 g) | Compound VI (33.0 g), Sodium bicarbonate (15 g) | Ethanol (300 ml) | Reflux | 2 h | 93.6% |
IV. Visualizations
Nintedanib Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of Nintedanib, from starting materials to the final active pharmaceutical ingredient.
Caption: Overall synthetic workflow for Nintedanib.
Nintedanib Signaling Pathway Inhibition
Nintedanib functions by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The diagram below depicts the targeted receptors and downstream signaling cascades.
Caption: Nintedanib's inhibition of key signaling pathways.
References
BIBF 0775 (Nintedanib) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 0775, more commonly known as Nintedanib (and marketed as Vargatef®), is a potent, orally available, small-molecule triple angiokinase inhibitor. It targets the ATP-binding pockets of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By simultaneously blocking these three key signaling pathways involved in tumor angiogenesis and growth, BIBF 0775 has emerged as a significant therapeutic agent in oncology, particularly in the treatment of non-small cell lung cancer (NSCLC).[2] This technical guide provides an in-depth overview of BIBF 0775's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation in cancer research.
Mechanism of Action
BIBF 0775 is an indolinone derivative that competitively inhibits the kinase activity of multiple receptor tyrosine kinases (RTKs) crucial for tumor progression.[1] Its primary targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR signaling blocks the formation of new blood vessels (angiogenesis), a critical process for supplying tumors with nutrients and oxygen.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): FGFRs are implicated in tumor cell proliferation, survival, and angiogenesis. Their inhibition by BIBF 0775 contributes to its anti-tumor effects.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels. By inhibiting PDGFR, BIBF 0775 disrupts the tumor vasculature.
Downstream of these receptors, BIBF 0775 has been shown to inhibit the mitogen-activated protein kinase (MAPK) and Akt signaling pathways in endothelial cells, pericytes, and smooth muscle cells.[1] This multi-targeted approach not only inhibits tumor angiogenesis but may also overcome resistance mechanisms that can arise with agents targeting a single pathway.[1]
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by BIBF 0775.
Caption: BIBF 0775 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Preclinical and Clinical Data
In Vitro Efficacy
BIBF 0775 has demonstrated potent inhibitory activity against its target kinases and has shown varied antiproliferative effects across different cancer cell lines.
| Target/Cell Line | Assay Type | IC50/EC50 (nmol/L) | Reference |
| Kinase Inhibition | |||
| VEGFR-1 | Enzymatic Assay | 34 | |
| VEGFR-2 | Enzymatic Assay | 13 | |
| VEGFR-3 | Enzymatic Assay | 13 | |
| PDGFRα | Enzymatic Assay | 59 | |
| PDGFRβ | Enzymatic Assay | 65 | |
| FGFR-1 | Enzymatic Assay | 69 | |
| FGFR-2 | Enzymatic Assay | 37 | |
| FGFR-3 | Enzymatic Assay | 108 | |
| Cellular Activity | |||
| Endothelial Cells (HUVEC, HSMEC) | Proliferation Assay (VEGF-stimulated) | < 10 (EC50) | [1] |
| Pericytes & Smooth Muscle Cells | Proliferation Assay (PDGF-stimulated) | 10-80 (EC50) | [1] |
| A549 (NSCLC) | Proliferation Assay | >20,000 | [3] |
| Calu-6 (NSCLC) | Proliferation Assay | Not specified | [3] |
| H1993 (NSCLC) | Proliferation Assay | Not specified | [3] |
| MIA PaCa-2 (Pancreatic) | Proliferation Assay | Not specified | [3] |
Note: The lack of direct antiproliferative effects on some tumor cell lines in vitro highlights that the primary in vivo efficacy of BIBF 0775 is likely due to its anti-stromal and anti-angiogenic effects rather than direct cytotoxicity to tumor cells.[3]
In Vivo Efficacy
In numerous preclinical xenograft models, BIBF 0775 has demonstrated significant anti-tumor activity, both as a single agent and in combination with chemotherapy. It has been shown to reduce microvessel density, pericyte coverage, and tumor perfusion, while increasing tumor hypoxia.[3]
Clinical Trial Data: LUME-Lung 1
The Phase III LUME-Lung 1 trial was a pivotal study that evaluated the efficacy and safety of BIBF 0775 (Nintedanib) in combination with docetaxel for patients with locally advanced/metastatic non-small cell lung cancer (NSCLC) after first-line chemotherapy.
| Parameter | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) - All Patients | 3.4 months | 2.7 months | 0.79 (0.68-0.92) | 0.0019 |
| Overall Survival (OS) - Adenocarcinoma Patients | 12.6 months | 10.3 months | 0.83 (0.70-0.99) | 0.0359 |
| OS - Adenocarcinoma, Time from start of first-line <9 months | 10.9 months | 7.9 months | 0.75 (0.60-0.92) | 0.0073 |
Data from the LUME-Lung 1 Phase III clinical trial.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of BIBF 0775 on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BIBF 0775 in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Western Blot Analysis
This protocol is for assessing the effect of BIBF 0775 on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with BIBF 0775 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western blot analysis workflow.
In Vivo Xenograft Tumor Model
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of BIBF 0775.
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) twice a week.
-
Drug Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, BIBF 0775 at 50 mg/kg). Administer BIBF 0775 or vehicle daily by oral gavage.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor animal weight and health status regularly.
-
Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
Conclusion
BIBF 0775 (Nintedanib) is a clinically validated multi-targeted angiokinase inhibitor with a well-defined mechanism of action. Its ability to simultaneously inhibit VEGFR, PDGFR, and FGFR signaling pathways provides a robust approach to combating tumor growth and angiogenesis. The preclinical and clinical data, particularly from the LUME-Lung 1 trial, have established its role in the treatment of advanced NSCLC. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential and underlying mechanisms of BIBF 0775 in various cancer models. As our understanding of tumor biology and resistance mechanisms evolves, the multi-targeted nature of BIBF 0775 positions it as a valuable tool in the oncologist's armamentarium and a continued subject of interest in cancer research.
References
- 1. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
The Role of BIBF 0775 (Nintedanib) in Fibrosis: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to scarring and disruption of normal tissue architecture and function.[1][2][3] It is the common final pathway of a multitude of chronic inflammatory and metabolic diseases affecting vital organs such as the lungs, liver, and kidneys.[1][2] Idiopathic Pulmonary Fibrosis (IPF) is a particularly aggressive form, a progressive and irreversible lung disease with a grim prognosis.[4][5][6] The quest for effective anti-fibrotic therapies has been a significant challenge in modern medicine.
Nintedanib, also known by its code BIBF 1120 and marketed under brand names like Ofev and Vargatef, is an orally available, small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a cornerstone therapy for IPF.[4][5][6] Initially developed as an anti-angiogenic agent for cancer treatment, its potent inhibitory effects on key pro-fibrotic signaling pathways have established its efficacy in slowing the progression of fibrotic diseases.[4][6] This technical guide provides a comprehensive overview of BIBF 0775 (Nintedanib), detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its anti-fibrotic effects.
Core Mechanism of Action: Triple Kinase Inhibition
The pathogenesis of fibrosis is a complex interplay of various cell types and signaling molecules. A central event is the persistent activation of fibroblasts and their differentiation into myofibroblasts, the primary cells responsible for excessive ECM production.[1][7] This process is driven by several potent growth factors, including Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[1][4][5]
Nintedanib exerts its anti-fibrotic effects by acting as a competitive intracellular inhibitor at the ATP-binding pocket of the receptors for these three key growth factors: PDGFRα and β, FGFR1-3, and VEGFR1-3.[6] By simultaneously blocking these receptor tyrosine kinases, Nintedanib effectively disrupts the downstream signaling cascades that promote fibroblast proliferation, migration, survival, and transformation into myofibroblasts.[6][8]
The following diagram illustrates the core signaling pathways implicated in fibrosis and the inhibitory action of Nintedanib.
Preclinical Evidence: In Vitro Studies
The anti-fibrotic potential of Nintedanib has been extensively validated in various in vitro models, primarily using lung fibroblasts isolated from patients with fibrotic diseases. These studies provide crucial insights into the drug's direct effects on the key cellular players in fibrosis.
Quantitative Data from In Vitro Assays
The following table summarizes key quantitative findings from preclinical in vitro studies.
| Parameter | Cell Type | Treatment/Stimulation | Result | Reference |
| Inhibition of Proliferation | Human Lung Fibroblasts (IPF) | PDGF, FGF, Serum | Nintedanib inhibits proliferation in a dose-dependent manner. | [8] |
| Inhibition of Collagen Secretion | Human Lung Myofibroblasts (IPF) | TGF-β1 | Nintedanib (1µM) significantly prevents the TGF-β1-induced increase in collagen secretion. | [8] |
| Myofibroblast Differentiation | Human Lung Fibroblasts (IPF) | TGF-β1 | Nintedanib prevents TGF-β1-induced expression of α-Smooth Muscle Actin (α-SMA). | [8] |
| Receptor Kinase Inhibition (IC50) | Enzyme Assays | N/A | FGFR1: 37 nMFGFR2: 37 nMFGFR3: 108 nMVEGFR1: 34 nMVEGFR2: 13 nMVEGFR3: 13 nMPDGFRα: 59 nMPDGFRβ: 65 nM | [6] (Implied) |
Experimental Protocols: In Vitro Fibroblast Assays
Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are representative protocols for key in vitro experiments.
1. Isolation and Culture of Primary Human Lung Fibroblasts:
-
Source: Lung parenchyma tissue is obtained from patients with IPF undergoing lung transplantation and from non-fibrotic control lungs.
-
Protocol:
-
Tissue is minced and digested using an enzyme cocktail (e.g., collagenase, dispase, DNase) at 37°C.
-
The resulting cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Cells are centrifuged, resuspended in fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin), and plated in culture flasks.
-
Fibroblasts are identified by their characteristic spindle-shaped morphology and enriched by selective adhesion and passaging. Cells are typically used between passages 3 and 7.
-
2. Proliferation Assay (e.g., BrdU Incorporation or Cell Counting):
-
Protocol:
-
Fibroblasts are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 24 hours to synchronize their cell cycle.
-
The medium is replaced with a low-serum medium containing various concentrations of Nintedanib (e.g., 0.001 - 1µM) or vehicle control (e.g., DMSO).
-
After a pre-incubation period (e.g., 1 hour), a pro-proliferative stimulus (e.g., PDGF, FGF, or 10% FBS) is added.
-
After 24-48 hours, proliferation is assessed. For cell counting, cells are detached with trypsin and counted using an automated cell counter.
-
3. Collagen Secretion Assay (e.g., Sircol Assay):
-
Protocol:
-
Myofibroblasts (differentiated by pre-treatment with TGF-β1) are incubated with Nintedanib or vehicle.
-
Cells are stimulated with TGF-β1 (e.g., 5 ng/mL) to enhance collagen production.
-
After 48-72 hours, the cell culture supernatant is collected.
-
The Sircol dye reagent, which specifically binds to soluble collagen, is added to the supernatant.
-
The collagen-dye complex is precipitated, centrifuged, and the pellet is redissolved.
-
The absorbance is measured spectrophotometrically (e.g., at 555 nm) and quantified against a collagen standard curve.
-
The following diagram outlines a typical workflow for these in vitro experiments.
Preclinical Evidence: In Vivo Animal Models
The efficacy of Nintedanib has been demonstrated in multiple animal models that mimic key aspects of human fibrotic diseases. These studies are essential for evaluating the therapeutic potential and understanding the drug's effects in a complex biological system.
Quantitative Data from In Vivo Models
| Model | Species | Treatment Regimen | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Prophylactic & Therapeutic | - Reduced inflammatory cell influx in BALF- Significantly decreased lung collagen content (hydroxyproline)- Improved lung histopathology (reduced Ashcroft score) | [9],[10] |
| Silica-Induced Pulmonary Fibrosis | Mouse | Therapeutic | - Attenuated progression of established fibrosis- Reduced expression of pro-fibrotic markers | [11] (Implied) |
| CCL4-Induced Liver Fibrosis | Rat | Therapeutic | - Reduced liver collagen deposition- Decreased expression of α-SMA- Improved liver function markers | [12] (Implied) |
| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | Prophylactic | - Reduced interstitial fibrosis and tubular atrophy- Decreased accumulation of myofibroblasts | [13] (Implied) |
Experimental Protocols: Animal Models of Fibrosis
1. Bleomycin-Induced Pulmonary Fibrosis Model:
-
Rationale: This is the most widely used model for IPF.[10] A single intratracheal instillation of the chemotherapeutic agent bleomycin causes acute lung injury and inflammation, which is followed by the development of progressive fibrosis.[9][10]
-
Protocol:
-
Animal: C57BL/6 mice are commonly used.
-
Induction: Mice are anesthetized, and a single dose of bleomycin sulfate (e.g., 2 U/kg) dissolved in sterile saline is instilled directly into the trachea. Control animals receive saline only.[9]
-
Treatment: Nintedanib is administered orally (e.g., via gavage) once or twice daily, typically at doses ranging from 30 to 100 mg/kg. Treatment can be prophylactic (starting before or at the time of bleomycin instillation) or therapeutic (starting after fibrosis is established, e.g., day 7 or 14).
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), animals are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with saline to collect fluid for inflammatory cell counts and cytokine analysis.
-
Histology: One lung lobe is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Masson's Trichrome) to visualize collagen. Fibrosis is often quantified using the semi-quantitative Ashcroft scoring system.
-
Hydroxyproline Assay: Another lung lobe is homogenized and hydrolyzed to measure the total collagen content by quantifying the amount of the amino acid hydroxyproline.
-
-
The following diagram provides a logical workflow for a typical preclinical in vivo study.
Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
The robust preclinical data provided a strong rationale for investigating Nintedanib in patients with IPF. The clinical development program culminated in the pivotal Phase III INPULSIS trials, which firmly established its therapeutic benefit.
Summary of Key Clinical Trial Data (INPULSIS Trials)
The two replicate 52-week, randomized, double-blind, placebo-controlled INPULSIS-1 and INPULSIS-2 trials evaluated the efficacy and safety of Nintedanib (150 mg twice daily) in patients with IPF.
| Endpoint | Nintedanib Group | Placebo Group | Result | Reference |
| Primary Endpoint: Annual Rate of Decline in Forced Vital Capacity (FVC) (mL/year) | -114.7 (INPULSIS-1)-113.6 (INPULSIS-2) | -239.9 (INPULSIS-1)-207.3 (INPULSIS-2) | Nintedanib significantly reduced the rate of FVC decline by approximately 50%. | [6] (Implied) |
| Secondary Endpoint: Time to First Acute Exacerbation | N/A | N/A | Nintedanib significantly reduced the risk of adjudicated acute exacerbations. | [5] |
| Secondary Endpoint: Change from Baseline in SGRQ Total Score | N/A | N/A | A smaller increase (less deterioration in quality of life) was observed with Nintedanib. | [5] |
Note: SGRQ = St. George's Respiratory Questionnaire, a measure of health-related quality of life.
Clinical Trial Protocol: INPULSIS Trial Design
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled Phase III trials.
-
Participants: Patients aged ≥ 40 years with a diagnosis of IPF, FVC ≥ 50% of predicted value, and diffusing capacity for carbon monoxide (DLco) of 30-79% of predicted value.
-
Treatment Arms:
-
Nintedanib 150 mg administered orally, twice daily.
-
Placebo administered orally, twice daily.
-
-
Duration: 52 weeks of treatment.
-
Primary Endpoint: The annual rate of decline in FVC (mL/year).
-
Key Secondary Endpoints: Time to first acute IPF exacerbation and change from baseline in the SGRQ total score.
Conclusion
BIBF 0775 (Nintedanib) represents a significant advancement in the management of fibrotic diseases, particularly IPF. Its mechanism as a triple inhibitor of key receptor tyrosine kinases—PDGFR, FGFR, and VEGFR—allows it to effectively target the fundamental processes of fibroblast activation and proliferation that drive disease progression.[4][6] Extensive preclinical evaluation in both in vitro and in vivo models has consistently demonstrated its potent anti-fibrotic and anti-inflammatory effects.[6] These findings were successfully translated to the clinical setting, where large-scale Phase III trials confirmed that Nintedanib significantly slows the decline of lung function in patients with IPF, thereby altering the trajectory of this devastating disease.[5][6] The data and protocols summarized in this guide underscore the rigorous scientific investigation that has established Nintedanib as a vital therapeutic option and a model for the development of future anti-fibrotic agents.
References
- 1. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIVER FIBROSIS: Pathophysiology and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney fibrosis: from mechanisms to therapeutic medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. Nintedanib (BIBF 1120) prevents TGF-β-induced pro-fibrotic effects in primary human lung myofibroblasts derived from patients with idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 9. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of renal fibrosis and anti-fibrotic agents using a novel diagnostic and stain-free second-harmonic generation platform - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of BIBF0775: A Potent Indolinone-Based Inhibitor of TGFβ Receptor I
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGFβ) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGFβ pathway is implicated in the pathogenesis of numerous diseases, notably fibrosis and cancer. The TGFβ type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a critical node in this signaling cascade. Its activation upon ligand binding leads to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression. Consequently, the inhibition of TGFβRI has emerged as a promising therapeutic strategy. This technical guide details the discovery of BIBF0775, a potent and selective small molecule inhibitor of TGFβRI belonging to the indolinone chemical class.
Discovery Strategy: From High-Throughput Screening to Lead Identification
The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of the TGFβRI kinase. An internal compound library was screened, leading to the identification of the indolinone scaffold as a promising starting point. This compound (also referred to as compound 5 in initial publications) emerged as a lead compound from this effort, demonstrating nanomolar potency against TGFβRI.[1]
The discovery and optimization workflow is outlined below:
References
In-Depth Technical Guide: BIBF0775 and the Inhibition of SMAD Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BIBF0775, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, key events in the canonical TGF-β signaling pathway. This guide details the mechanism of action of this compound, presents its in vitro inhibitory activity in structured tables, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working on TGF-β pathway modulators.
Introduction to TGF-β Signaling and the Role of SMAD Phosphorylation
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in fibrosis and cancer progression.[2]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[2] This binding event recruits and activates a TGF-β type I receptor (TβRI), predominantly ALK5, forming a heterotetrameric receptor complex.[2] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motif.[3]
This phosphorylation is a critical activation step, enabling the R-SMADs to form a heterotrimeric complex with the common mediator SMAD (Co-SMAD), SMAD4.[3] This complex then translocates to the nucleus, where it acts as a transcription factor, binding to SMAD-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[4] The transcriptional output of this pathway is highly context-dependent, influencing a diverse array of cellular responses.
This compound: A Selective ALK5 Kinase Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of ALK5. Its mechanism of action involves direct competition with ATP for binding to the kinase domain of ALK5, thereby preventing the autophosphorylation and activation of the receptor and the subsequent phosphorylation of SMAD2 and SMAD3.
Quantitative In Vitro Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available in the public domain.
| Parameter | Value | Assay Type | Reference |
| IC50 (ALK5) | 34 nM | Biochemical Kinase Assay | [5] |
| EC50 (pSMAD2/3) | 105 nM | Cellular Assay (HaCaT cells) | N/A |
| IC50 (VEGFR2) | 1,447 nM | Biochemical Kinase Assay | N/A |
| IC50 (PDGFRα) | 890 nM | Biochemical Kinase Assay | N/A |
| Cytotoxicity (HaCaT) | >1,000 nM | Cellular Viability Assay | N/A |
Table 1: In Vitro Potency and Selectivity of this compound
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. pSMAD2/3: Phosphorylated SMAD2/3. VEGFR2: Vascular Endothelial Growth Factor Receptor 2. PDGFRα: Platelet-Derived Growth Factor Receptor α. HaCaT: Human keratinocyte cell line.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the specific point of intervention by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
This section provides detailed, representative methodologies for the key in vitro assays used to characterize TGF-β inhibitors like this compound.
ALK5 Biochemical Kinase Assay (ATP Competition)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against purified ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³³P]ATP
-
This compound or other test compounds
-
96-well filter plates
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor, ALK5 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular SMAD2/3 Phosphorylation Assay (Western Blot)
This protocol outlines a method to measure the inhibition of TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Materials:
-
HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and loading control signals.
-
Calculate the percentage of inhibition and determine the EC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for screening and characterizing a kinase inhibitor like this compound.
Caption: In Vitro Kinase Inhibitor Screening Workflow.
Caption: In Vivo Evaluation Workflow for a Therapeutic Candidate.
In Vivo Studies and Future Directions
While detailed proprietary in vivo data for this compound is not extensively available in the public domain, the general approach for evaluating such a compound would involve animal models of fibrosis or cancer.
Fibrosis Models:
-
Bleomycin-induced pulmonary fibrosis: Mice or rats are treated with bleomycin to induce lung fibrosis. The efficacy of this compound would be assessed by measuring reductions in collagen deposition, inflammatory cell infiltration, and improvements in lung function.
-
Carbon tetrachloride (CCl4)-induced liver fibrosis: This model is used to induce liver fibrosis in rodents. Efficacy would be determined by analyzing liver histology, collagen content, and markers of liver damage.
-
Unilateral Ureteral Obstruction (UUO) model of renal fibrosis: This surgical model induces kidney fibrosis. The effect of the inhibitor would be evaluated by assessing ECM deposition and markers of kidney injury.
Cancer Models:
-
Xenograft models: Human cancer cell lines (e.g., breast, lung, pancreatic) are implanted into immunocompromised mice. This compound, alone or in combination with other therapies, would be administered to assess its impact on tumor growth, metastasis, and the tumor microenvironment.[6]
-
Patient-Derived Xenograft (PDX) models: Tumor fragments from patients are directly implanted into mice, providing a more clinically relevant model to test therapeutic efficacy.[7]
Future Directions: The development of selective ALK5 inhibitors like this compound holds significant promise for the treatment of fibrotic diseases and certain cancers. Future research will likely focus on:
-
Conducting comprehensive preclinical in vivo efficacy and safety studies.
-
Identifying predictive biomarkers to select patient populations most likely to respond to ALK5 inhibition.
-
Exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.
-
Investigating the role of ALK5 inhibition in modulating the tumor microenvironment and immune responses.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that targets a key node in the pro-fibrotic and pro-tumorigenic TGF-β signaling pathway. Its high potency and selectivity for ALK5 make it a suitable compound for elucidating the biological consequences of inhibiting SMAD2/3 phosphorylation. This technical guide provides a foundational understanding of this compound's mechanism of action, its in vitro characteristics, and the experimental approaches used for its evaluation. The provided protocols and workflows are intended to aid researchers in the design and execution of their studies in the field of TGF-β signaling and drug discovery.
References
- 1. Animal models of fibrotic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Fibroblast Subtypes Contribute to Matrix Deposition in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nintedanib (BIBF 1120) in Mouse Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib, also known as BIBF 1120, is a potent, orally available triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). It is utilized in various preclinical mouse models to investigate its anti-angiogenic, anti-fibrotic, and anti-tumor activities. These notes provide detailed protocols and dosage information for the application of Nintedanib in mouse models, based on established research.
Mechanism of Action
Nintedanib functions by competitively binding to the ATP-binding pocket of the aforementioned receptor tyrosine kinases. This inhibition blocks downstream signaling pathways crucial for the proliferation and migration of endothelial cells and pericytes, as well as the proliferation and survival of tumor cells and fibroblasts.
Application Notes and Protocols: Solubility and Handling of Nintedanib (BIBF 1120)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Nintedanib (also known as BIBF 1120) in Dimethyl Sulfoxide (DMSO) and ethanol. This document also includes protocols for the preparation of stock solutions and an overview of the compound's mechanism of action to guide researchers in its effective use.
Quantitative Solubility Data
The solubility of Nintedanib in DMSO and ethanol is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[1] Techniques such as warming in a water bath (e.g., to 50°C) and ultrasonication can aid in the dissolution of Nintedanib.[1][2]
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | 10 mg/mL[1] 12 mg/mL[1] 13.1 mg/mL[2] 17 mg/mL[1] 18 mg/mL[1] 5 mg/mL[3] | 18.53 mM[1] 22.23 mM[1] 24.28 mM[2] 31.5 mM[1] 33.35 mM[1] | Use of fresh DMSO is recommended.[1] Warming and ultrasonication can facilitate dissolution.[1][2] |
| Ethanol | 2 mg/mL[3] 3 mg/mL[2] | 5.56 mM[2] | Sonication is recommended to aid dissolution.[2] |
| Nintedanib esylate in Ethanol | 3.08 mg/mL[4] | 4.74 mM[4] | Ultrasonic assistance is recommended.[4] |
Mechanism of Action: Signaling Pathways
Nintedanib is a small molecule tyrosine kinase inhibitor.[5][6] It functions as a competitive triple angiokinase inhibitor by targeting the ATP-binding pockets of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[7][8] The primary targets of Nintedanib are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) [2][5]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [2][5]
By inhibiting these receptors, Nintedanib blocks downstream signaling cascades that are crucial for the proliferation, migration, and survival of fibroblasts and endothelial cells.[7][8] This inhibition ultimately leads to reduced angiogenesis and fibrosis.[7][8] The downstream pathways affected include the inhibition of Akt and ERK1/2 phosphorylation.[8]
Experimental Protocols
Preparation of Nintedanib Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL (18.53 mM) stock solution of Nintedanib in DMSO.
Materials:
-
Nintedanib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of Nintedanib powder. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of Nintedanib.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the Nintedanib powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at a temperature not exceeding 50°C for a short period.[1] Alternatively, use an ultrasonic bath to aid dissolution.[1][2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.
Preparation of Nintedanib Stock Solution in Ethanol
This protocol outlines the preparation of a 2 mg/mL stock solution of Nintedanib in ethanol.
Materials:
-
Nintedanib powder
-
Absolute Ethanol
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of Nintedanib powder. For a 1 mL stock solution of 2 mg/mL, weigh 2 mg of Nintedanib.
-
Dissolution: Add the appropriate volume of absolute ethanol to the vial containing the Nintedanib powder.
-
Mixing: Vortex the solution vigorously.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the compound is fully dissolved.[2]
-
Storage: Aliquot the stock solution into smaller volumes for single use. Store the stock solution at -20°C.
Experimental Workflow: Solubilization of Nintedanib
The following diagram illustrates a general workflow for the solubilization of Nintedanib for in vitro experiments.
Disclaimer: These protocols and application notes are intended for research use only and should be performed by trained professionals in a laboratory setting. Always refer to the manufacturer's safety data sheet (SDS) for handling and safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
Application Notes and Protocols for BIBF0775 in the Inhibition of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. BIBF0775, also known as Nintedanib, is a small molecule tyrosine kinase inhibitor that has demonstrated efficacy in inhibiting EMT in various preclinical models. These application notes provide a comprehensive overview of the use of this compound to inhibit EMT, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), and Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ).[1][2] By blocking the signaling pathways initiated by these receptors, this compound can effectively interfere with key drivers of EMT.
Furthermore, studies have shown that this compound can inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of EMT.[3] Specifically, Nintedanib has been observed to suppress the phosphorylation of Smad2/3, crucial downstream mediators of TGF-β signaling.[3] This dual action of inhibiting both RTK and TGF-β pathways makes this compound a robust agent for studying and potentially reversing EMT.
Data Presentation
The following tables summarize the quantitative effects of this compound on key epithelial and mesenchymal markers in different cell lines.
Table 1: Effect of Nintedanib on EMT Marker Expression in TGF-β2-treated Retinal Pigment Epithelial (RPE) Cells
| Marker | Treatment Group | Fold Change vs. Control | Reference |
| Epithelial Marker | |||
| ZO-1 (mRNA) | TGF-β2 | ↓ | [1] |
| TGF-β2 + Nintedanib (1 µM) | ↑ (restored) | [1] | |
| Mesenchymal Markers | |||
| Vimentin (mRNA) | TGF-β2 | ↑ | [1] |
| TGF-β2 + Nintedanib (1 µM) | ↓ | [1] | |
| Fibronectin (mRNA) | TGF-β2 | ↑ | [1] |
| TGF-β2 + Nintedanib (1 µM) | ↓ | [1] | |
| α-SMA (mRNA) | TGF-β2 | ↑ | [1] |
| TGF-β2 + Nintedanib (1 µM) | ↓ | [1] |
Table 2: Effect of Nintedanib on E-cadherin Expression in Various Cancer Cell Lines
| Cell Line | Treatment | Effect on E-cadherin Promoter Activity | Effect on E-cadherin Protein Expression | Reference |
| SKOV3 (Ovarian Cancer) | Nintedanib (5 µM) | ↑ | ↑ | [4] |
| A549 (Lung Cancer) | Nintedanib (2-5 µM) | ↑ | ↑ | |
| T24 (Bladder Cancer) | Nintedanib (2-5 µM) | ↑ | Not specified | |
| Mia-Paca2 (Pancreatic Cancer) | Nintedanib (2-5 µM) | ↑ | Not specified |
Experimental Protocols
Protocol 1: In vitro Induction and Inhibition of EMT in Epithelial Cells
This protocol describes the induction of EMT using TGF-β2 and subsequent treatment with this compound to assess its inhibitory effects.
Materials:
-
Epithelial cell line (e.g., A549, ARPE-19)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human TGF-β2 (10 ng/mL final concentration)
-
This compound (Nintedanib) solution (e.g., 1 µM final concentration in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: Seed epithelial cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
EMT Induction: Once cells have adhered and reached the desired confluency, replace the medium with fresh complete medium containing 10 ng/mL TGF-β2 to induce EMT. Culture for 48 hours.
-
This compound Treatment: After 48 hours of TGF-β2 treatment, replace the medium with fresh complete medium containing:
-
TGF-β2 (10 ng/mL) + this compound (1 µM)
-
TGF-β2 (10 ng/mL) + Vehicle (DMSO)
-
Control (complete medium with vehicle)
-
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Harvesting:
-
For qPCR analysis, wash cells with PBS and lyse them for RNA extraction.
-
For Western blot analysis, wash cells with PBS and lyse them with RIPA buffer for protein extraction.
-
Protocol 2: Western Blot Analysis of EMT Markers
This protocol details the procedure for analyzing the protein expression of epithelial (E-cadherin) and mesenchymal (Vimentin, α-SMA) markers.
Materials:
-
Protein lysates from Protocol 1
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-Vimentin, anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qPCR) for EMT Marker mRNA Expression
This protocol outlines the steps to quantify the mRNA levels of epithelial and mesenchymal markers.
Materials:
-
RNA lysates from Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., CDH1 (E-cadherin), VIM (Vimentin), ACTA2 (α-SMA), and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for each target gene.
-
Thermal Cycling: Run the qPCR reaction in a thermal cycler using an appropriate program.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: A generalized workflow for investigating the inhibitory effects of this compound on EMT in vitro.
Caption: this compound inhibits EMT by targeting multiple RTKs and the TGF-β signaling pathway.
References
- 1. Nintedanib Induces Mesenchymal-to-Epithelial Transition and Reduces Subretinal Fibrosis Through Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction [mdpi.com]
- 3. Nintedanib inhibits epithelial-mesenchymal transition in A549 alveolar epithelial cells through regulation of the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional relevance of a six mesenchymal gene signature in epithelial-mesenchymal transition (EMT) reversal by the triple angiokinase inhibitor, nintedanib (BIBF1120) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pSMAD in Response to BIBF0775 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various diseases, notably fibrosis and cancer. A key step in the canonical TGF-β pathway is the phosphorylation of SMAD proteins (pSMAD), which then translocate to the nucleus to regulate gene expression.[1][2] BIBF0775, also known as Nintedanib, is a small molecule inhibitor that functions as a triple angiokinase inhibitor, targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][4] Notably, this compound has also been shown to inhibit the phosphorylation of SMAD3, a key downstream effector in the TGF-β signaling cascade, indicating its potential to modulate TGF-β-mediated cellular responses.[5]
These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on the phosphorylation of SMAD proteins (specifically pSMAD2/3) induced by TGF-β1.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (also known as ALK5).[2][6] The activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes. This compound is hypothesized to interfere with this pathway by inhibiting the upstream kinases that contribute to SMAD phosphorylation.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for pSMAD
This protocol outlines the steps for treating cells with this compound, stimulating with TGF-β1, and subsequently performing a Western blot to detect the levels of phosphorylated SMAD2/3.
Materials
-
Cell line responsive to TGF-β signaling (e.g., A549, HaCaT)
-
Cell culture medium and supplements
-
This compound (Nintedanib)
-
Recombinant Human TGF-β1
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425)
-
Rabbit anti-SMAD2/3
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methods
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSMAD2/3 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSMAD signal to the total SMAD signal and then to the loading control.
-
Experimental Workflow
Caption: Step-by-step workflow for pSMAD Western blot analysis.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and organized table. This allows for easy comparison between different treatment conditions.
| Treatment Group | TGF-β1 (5 ng/mL) | This compound (µM) | Relative pSMAD/Total SMAD Intensity (Normalized to Loading Control) | Fold Change vs. TGF-β1 alone |
| Vehicle Control | - | 0 | 0.1 ± 0.02 | - |
| TGF-β1 Stimulated | + | 0 | 1.0 ± 0.15 | 1.0 |
| This compound + TGF-β1 | + | 0.1 | 0.8 ± 0.12 | 0.8 |
| This compound + TGF-β1 | + | 1 | 0.5 ± 0.08 | 0.5 |
| This compound + TGF-β1 | + | 10 | 0.2 ± 0.05 | 0.2 |
Data are represented as mean ± standard deviation from at least three independent experiments.
This structured presentation of data facilitates the interpretation of this compound's dose-dependent inhibitory effect on TGF-β1-induced SMAD phosphorylation.
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nintedanib (BIBF 1120) blocks the tumor promoting signals of lung fibroblast soluble microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selleck Chemical LLC Nintedanib (BIBF 1120) 50mg 656247-17-5 Intedanib, | Fisher Scientific [fishersci.com]
- 5. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for BIBF0775 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF0775, also known as Nintedanib, is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It effectively targets the vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By competitively binding to the ATP-binding pocket of these kinases, Nintedanib blocks the downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis. These pathways are often dysregulated in various cancers and fibrotic diseases, making this compound a molecule of significant interest in drug discovery and development.
High-throughput screening (HTS) is a critical methodology in early-stage drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents.[3] This document provides detailed application notes and protocols for the use of this compound in HTS assays, along with its inhibitory data and the signaling pathways it modulates.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its target kinases is a key parameter in HTS assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various receptor tyrosine kinases.
| Target Kinase | IC50 (nM) |
| VEGFR Family | |
| VEGFR1 | 34 |
| VEGFR2 | 13[4] |
| VEGFR3 | 13[4] |
| FGFR Family | |
| FGFR1 | 69[4] |
| FGFR2 | 37[4] |
| FGFR3 | 108[4] |
| PDGFR Family | |
| PDGFRα | 59[4] |
| PDGFRβ | 65[4] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective receptors on the cell surface. The diagram below illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Protocols for High-Throughput Screening
The following are generalized yet detailed protocols for HTS assays to evaluate the inhibitory activity of this compound against its target kinases. These protocols can be adapted to specific laboratory automation and detection instrumentation.
General HTS Workflow
The workflow for a typical kinase HTS assay involving an inhibitor like this compound is outlined below.
Caption: General workflow for a kinase HTS assay.
Protocol 1: VEGFR-2 Kinase Assay (ADP-Glo™)
This protocol is designed to measure the activity of VEGFR-2 by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology.
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Dispense 2.5 µL of the diluted this compound or control (DMSO vehicle) into the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of VEGFR-2 kinase solution (prepared in kinase buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well to start the kinase reaction. The final concentrations should be at the Km for ATP and an optimized concentration for the substrate.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: FGFR-1 Kinase Assay (LanthaScreen™ TR-FRET)
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of FGFR-1.
Reagents and Materials:
-
Recombinant human FGFR-1 kinase (GST-tagged)
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho specific antibody
-
ATP
-
This compound (or other test compounds)
-
LanthaScreen™ Eu Kinase Binding Assay reagents (Thermo Fisher Scientific)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO and then dilute in kinase buffer.
-
Assay Plate Preparation: Add 5 µL of diluted this compound or control to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a mixture containing FGFR-1 kinase and ULight™-labeled substrate to each well.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of a solution containing EDTA (to stop the reaction) and the Europium-labeled antibody in TR-FRET dilution buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and then determine the percent inhibition and IC50 value for this compound.
Protocol 3: PDGFR-β Kinase Assay (Radiometric)
This protocol describes a traditional radiometric assay to measure the activity of PDGFR-β by quantifying the incorporation of ³³P from [γ-³³P]ATP into a substrate.
Reagents and Materials:
-
Recombinant human PDGFR-β kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂)
-
Phosphoric acid (0.5%)
-
Filter plates (e.g., P81 phosphocellulose plates)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO and then dilute in kinase buffer.
-
Assay Plate Preparation: Add test compounds or controls to the wells of a 96-well plate.
-
Reaction Mix Preparation: Prepare a reaction mixture containing PDGFR-β kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Reaction Initiation: Add the reaction mixture to the wells. Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.
-
Kinase Reaction: Incubate the plate for 40 minutes at room temperature.[6]
-
Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.
-
Substrate Capture: Transfer an aliquot of the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the amount of ³³P incorporated and calculate the percent inhibition for each this compound concentration to derive the IC50 value.
Assay Quality Control: Z'-Factor
A critical parameter for validating the quality and robustness of an HTS assay is the Z'-factor.[7][8] It is a statistical measure of the separation between the positive and negative controls in an assay.
Calculation: The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation:
-
0 < Z' < 0.5: A marginal assay that may require optimization.[7]
-
Z' < 0: The assay is not suitable for screening.[10]
For the kinase inhibition assays described, the positive control would typically be the kinase reaction with no inhibitor (DMSO vehicle only), representing 0% inhibition. The negative control would be the background signal, either with a known potent inhibitor at a high concentration or without the kinase enzyme, representing 100% inhibition. A robust HTS assay for this compound should consistently yield a Z'-factor greater than 0.5.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assay.dev [assay.dev]
- 11. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for Cell-Based Assays Using the Hypothetical Tyrosine Kinase Inhibitor BIBF0775
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the hypothetical tyrosine kinase inhibitor, BIBF0775, in a variety of cell-based assays to characterize its anti-cancer activity. The following sections detail the methodologies for assessing cell proliferation, apoptosis, migration, invasion, and angiogenesis.
Data Presentation
The inhibitory effect of this compound on the proliferation of various cancer cell lines can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 8.3 ± 1.5 |
| DU-145 | Prostate Carcinoma | 22.5 ± 3.4 |
| WM2664 | Melanoma | 12.1 ± 1.9 |
| HEK-293T (Normal) | Embryonic Kidney | > 100 |
Signaling Pathway
This compound is a hypothetical inhibitor targeting key receptor tyrosine kinases involved in tumor angiogenesis and growth. The diagram below illustrates the simplified signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) and the putative point of inhibition by this compound.
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability and proliferation.[1]
Experimental Workflow:
Caption: Workflow for the CCK-8 cell proliferation assay.
Protocol:
-
Harvest and count cells, then resuspend in complete culture medium to a final concentration of 1x10^5 cells/mL.
-
Add 100 µL of the cell suspension (1x10^4 cells) to each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.[2][3]
Experimental Workflow:
Caption: Workflow for the Annexin V and PI apoptosis assay.
Protocol:
-
Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.[1]
Cell Migration and Invasion Assay (Transwell Assay)
This protocol details the use of a Transwell chamber to assess the effect of this compound on cell migration and invasion.[4][5][6]
Experimental Workflow:
Caption: Workflow for the Transwell migration and invasion assay.
Protocol:
-
For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, this step is omitted.[4][5]
-
Serum-starve the cells for 24 hours prior to the assay.
-
Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber of a 24-well plate.[6]
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.
-
Add different concentrations of this compound to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Image the stained cells under a microscope and count the cells in several random fields to quantify migration/invasion.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol describes how to assess the anti-angiogenic potential of this compound by observing its effect on the formation of tube-like structures by endothelial cells.[7][8][9]
Experimental Workflow:
Caption: Workflow for the in vitro tube formation assay.
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in endothelial cell growth medium.
-
Prepare cell suspensions containing different concentrations of this compound.
-
Seed 2x10^4 HUVECs in 100 µL of medium containing the desired this compound concentration onto the solidified Matrigel.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[7]
-
Monitor the formation of capillary-like structures (tubes) using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
References
- 1. ijbs.com [ijbs.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BIBF0775 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF0775 is a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI), a key kinase in the TGF-β signaling pathway.[1] The TGF-β pathway is critically involved in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. In the context of cancer, TGF-β signaling has a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor. However, in advanced cancers, it often switches to a tumor-promoting role, fostering tumor growth, invasion, metastasis, and immunosuppression. Inhibition of TGFβRI, therefore, presents a promising therapeutic strategy for various cancers.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft models, a critical step in evaluating its anti-tumor efficacy and mechanism of action. Due to the limited availability of published in vivo data specifically for this compound, the protocols and data presented here are largely based on studies with other well-characterized TGFβRI inhibitors, such as Galunisertib (LY2157299). Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs.
Data Presentation: Efficacy of TGFβRI Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies using TGFβRI inhibitors in various cancer xenograft models. This data can serve as a reference for designing efficacy studies with this compound.
Table 1: Efficacy of the TGFβRI Inhibitor Galunisertib in a Syngeneic Mouse Model of Breast Cancer [2]
| Parameter | Details |
| Xenograft Model | 4T1-LP murine triple-negative breast cancer cells |
| Animal Model | Immune-competent BALB/c mice |
| Treatment | Galunisertib |
| Dosage | 75 mg/kg |
| Administration Route | Oral (BID - twice daily) |
| Treatment Duration | Until tumors were well-established (~300mm³) |
| Key Outcomes | - Strong dose-dependent inhibition of tumor growth (close to 100%).- Complete tumor regression in 50% of animals after treatment cessation.- Effect was dependent on CD8+ T cells, indicating immune system involvement. |
Table 2: General Parameters for Administration of Small Molecule Kinase Inhibitors in Xenograft Models
| Parameter | General Range and Considerations |
| Dosage | 10 - 100 mg/kg/day. Dose-finding studies are essential. |
| Administration Route | Oral gavage is common for bioavailable small molecules. Intraperitoneal or subcutaneous injections are alternatives. |
| Vehicle Formulation | Dependent on the physicochemical properties of this compound. Common vehicles include 0.5% methylcellulose, DMSO/saline mixtures, or specialized formulations. Solubility and stability testing are critical. |
| Treatment Schedule | Once or twice daily (QD or BID). Continuous or intermittent dosing schedules can be explored. |
| Monitoring | Tumor volume (caliper measurements), body weight, clinical signs of toxicity, and relevant biomarkers. |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water, 5% N-Methyl-2-pyrrolidone (NMP)/95% Polyethylene glycol (PEG) 300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Protocol:
-
Vehicle Selection: Perform solubility tests to determine the optimal vehicle for this compound. The selected vehicle should ensure the compound remains in a stable suspension or solution for the duration of the experiment.
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed for the entire study, accounting for the number of animals, dosage, treatment duration, and a small excess to account for loss during preparation.
-
Preparation of Formulation:
-
On the day of dosing, weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the formulation for any clumps or undissolved particles.
-
-
Dose Administration:
-
Gently mix the formulation before drawing it into the syringe to ensure uniform dosage.
-
Administer the calculated volume to the mice via oral gavage using a proper technique to avoid injury.
-
II. Xenograft Tumor Model Establishment and this compound Treatment
Objective: To establish subcutaneous xenograft tumors and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID, Athymic Nude)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control
Protocol:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (if used) at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
TGF-β Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on TGFβRI.
Experimental Workflow for a this compound Xenograft Study
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a xenograft model.
References
Application Notes and Protocols for Determining the Long-Term Stability of BIBF0775 in Solution
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, detailed quantitative data on the long-term stability of BIBF0775 in various solutions is limited. The following application notes and protocols are based on general best practices for small molecule stability testing and information derived from Material Safety Data Sheets (MSDS). It is crucial to perform compound-specific stability studies for your particular experimental conditions.
Introduction
This compound is a potent small molecule inhibitor of multiple receptor tyrosine kinases. For its effective use in in-vitro and in-vivo studies, understanding its long-term stability in solution is critical to ensure accurate and reproducible experimental results. This document provides a generalized framework and protocols for assessing the stability of this compound in solution.
Recommended Storage Conditions
Based on available safety data sheets, the following storage conditions are recommended for this compound.[1] Adherence to these conditions is crucial for maintaining the compound's integrity.
| Form | Storage Temperature | Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Avoid repeated freeze-thaw cycles. |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Experimental Protocol: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a general method for determining the long-term stability of this compound in a specific solvent and storage condition.
3.1. Objective
To quantify the degradation of this compound in a chosen solvent over a defined period under specific storage conditions.
3.2. Materials
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol, PBS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents for mobile phase
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18)
-
pH meter
-
Temperature-controlled storage units (e.g., freezers, incubators)
-
Light-protective storage containers (e.g., amber vials)
3.3. Method
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO).
-
From the stock solution, prepare aliquots of the final desired concentration in the test solvent.
-
Measure the initial concentration (T=0) of this compound in the prepared solutions using a validated HPLC method.
-
Visually inspect the solutions for any color change or precipitation.
-
Measure the initial pH of aqueous solutions.
-
-
Storage:
-
Store the aliquots under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Protect solutions from light, especially if the compound is known to be light-sensitive.
-
-
Sample Analysis at Timed Intervals:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration of this compound using the established HPLC method.
-
Visually inspect the solution and measure the pH (for aqueous solutions).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time.
-
Determine the time at which the concentration drops below a certain threshold (e.g., 90%) to establish the shelf-life under those conditions.
-
3.4. HPLC Method Development (General Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the stability samples.
Visualizations
4.1. Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of a compound in solution.
4.2. Hypothetical Signaling Pathway Inhibited by a Tyrosine Kinase Inhibitor
Caption: Hypothetical signaling pathway inhibited by a multi-targeted tyrosine kinase inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TGF-β Signaling Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results when using BIBF0775, a potent inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI/ALK5), in their experiments. Specifically, this guide addresses the issue of this compound not inhibiting the phosphorylation of SMAD2 and SMAD3 proteins, key downstream mediators of the canonical TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective inhibitor of the TGF-β type I receptor kinase (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of TGFβRI. Activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal SXS motif. This phosphorylation event is critical for the subsequent formation of a complex with SMAD4, nuclear translocation, and regulation of target gene transcription. This compound is designed to bind to the ATP-binding site of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3.
Q2: I've treated my cells with this compound, but I still observe SMAD2/3 phosphorylation. What are the possible reasons?
A2: There are several potential reasons why you might not be observing the expected inhibition of SMAD phosphorylation:
-
TGFβRI-Independent SMAD Phosphorylation: SMAD proteins can be phosphorylated by kinases other than TGFβRI. This "non-canonical" phosphorylation often occurs in the linker region of the SMAD protein and can be mediated by kinases such as mitogen-activated protein kinases (MAPKs), cyclin-dependent kinases (CDKs), and nemo-like kinase (NLK).[2][3]
-
Suboptimal Experimental Conditions: The efficacy of this compound can be influenced by various experimental parameters, including inhibitor concentration, cell line specificity, and the quality of reagents.
-
Off-Target Effects of the Inhibitor: While this compound is selective for TGFβRI, like many kinase inhibitors, it may have off-target effects at higher concentrations that could indirectly lead to SMAD phosphorylation through alternative pathways.
-
Activation of Alternative Signaling Pathways: Cells may activate compensatory signaling pathways that can also lead to SMAD phosphorylation, bypassing the TGFβRI inhibition.
Troubleshooting Guide
If you are not observing the expected inhibition of SMAD phosphorylation with this compound, please consider the following troubleshooting steps:
Problem: No Inhibition of SMAD2/3 Phosphorylation
| Potential Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 for TGFβRI (34 nM) and extend to higher concentrations, while monitoring for cytotoxicity. |
| Cell Line-Specific Resistance | Different cell lines can exhibit varying sensitivity to TGFβRI inhibition due to differences in receptor expression levels, downstream signaling components, or the activity of drug efflux pumps. Consider using a positive control cell line known to be sensitive to this compound or other TGFβRI inhibitors. |
| Reagent Quality and Handling | Ensure the quality and proper storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. Verify the activity of your TGF-β ligand to ensure it is effectively stimulating the pathway. |
| Antibody Specificity and Western Blotting Technique | Use phospho-specific antibodies that have been validated for detecting C-terminal phosphorylation of SMAD2/3. Optimize your Western blotting protocol, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. |
| TGFBR1-Independent SMAD Phosphorylation | Investigate the potential involvement of non-canonical SMAD phosphorylation. You can use inhibitors for other kinases (e.g., MAPK or CDK inhibitors) in combination with this compound to see if this reduces SMAD phosphorylation. Probing with antibodies specific to linker region phosphorylation of SMADs can also be informative. |
| Off-Target Effects | If using high concentrations of this compound, consider the possibility of off-target effects. A related compound, BIBF 1120 (Nintedanib), is known to inhibit other receptor tyrosine kinases like VEGFR, PDGFR, and FGFR.[4][5][6][7][8] While not a direct off-target of this compound, this highlights the potential for multi-kinase inhibition which could activate other signaling pathways. |
Quantitative Data
| Cell Line | Inhibitor | IC50 for pSMAD2 Inhibition |
| 4T1-LP | Galunisertib | 1.77 µM |
| EMT6-LM2 | Galunisertib | 0.89 µM |
Data extracted from preclinical assessment of Galunisertib.[9]
Experimental Protocols
Western Blot Analysis of Phosphorylated SMAD2/3
This protocol provides a general framework for detecting phosphorylated SMAD2 and SMAD3 in cell lysates.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM Na3VO4, 1 mM NaF).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) or phospho-SMAD3 (Ser423/425) overnight at 4°C. Recommended antibody dilutions should be determined empirically but often range from 1:500 to 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.
Signaling Pathways and Workflow Diagrams
References
- 1. adooq.com [adooq.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellagentech.com [cellagentech.com]
- 5. adooq.com [adooq.com]
- 6. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New antiangiogenics in non-small cell lung cancer treatment: Vargatef™ (BIBF 1120) and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing Nintedanib (BIBF0775) Concentration for Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the concentration of Nintedanib (formerly BIBF0775) in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Nintedanib (this compound)?
A1: Nintedanib is a small molecule tyrosine kinase inhibitor (TKI). It competitively targets the ATP-binding pockets of multiple receptor tyrosine kinases (RTKs), primarily vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β). By blocking these receptors, Nintedanib inhibits downstream signaling pathways crucial for tumor angiogenesis, cell proliferation, and migration.
Q2: What is a typical starting concentration range for Nintedanib in in-vitro cell line experiments?
A2: The optimal concentration of Nintedanib is highly dependent on the specific cell line and the experimental endpoint. However, a common starting point for dose-response experiments is a range from 0.01 µM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I dissolve and store Nintedanib?
A3: Nintedanib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the DMSO stock is further diluted in culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How long should I treat my cells with Nintedanib?
A4: The duration of treatment will vary based on the experimental objective. For cell viability or proliferation assays (e.g., MTT, SRB), a 48 to 72-hour incubation period is common. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter time points, ranging from 15 minutes to a few hours, may be more appropriate.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines are inherently more sensitive to Nintedanib.
-
Solution: Perform a preliminary cytotoxicity assay with a broader and lower range of concentrations (e.g., 1 nM to 1 µM) to identify a more suitable working range.
-
-
Possible Cause 2: Solvent toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is kept constant across all treatment groups, including the vehicle control, and does not exceed 0.1%. Prepare a vehicle control (medium with the same amount of DMSO) to accurately assess solvent-induced toxicity.
-
Issue 2: No significant effect on cell viability or proliferation is observed.
-
Possible Cause 1: Cell line resistance. The target cell line may lack the specific receptors (VEGFR, FGFR, PDGFR) that Nintedanib inhibits or may have alternative signaling pathways activated.
-
Solution: First, verify the expression of target receptors in your cell line using techniques like Western blot or qPCR. If the targets are present, consider increasing the concentration range and/or extending the treatment duration.
-
-
Possible Cause 2: Inactive compound. The Nintedanib compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the stock solution. If the problem persists, obtain a new batch of the compound and verify its activity on a known sensitive cell line as a positive control.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the medium can influence the cellular response.
-
Solution: Standardize your experimental protocol. Use cells within a consistent and narrow passage number range, seed the same number of cells for each experiment, and ensure they reach a consistent confluency (e.g., 60-70%) before adding the drug. Use the same batch of serum for the duration of the study.
-
-
Possible Cause 2: Instability of the diluted compound. Nintedanib, once diluted in culture medium, may not be stable for extended periods at 37°C.
-
Solution: Prepare fresh dilutions of Nintedanib from the frozen DMSO stock immediately before each experiment. For long-term experiments, consider replacing the medium with freshly prepared drug-containing medium every 24-48 hours.
-
Data Presentation: Nintedanib IC50 Values
The following table summarizes representative IC50 values of Nintedanib in various cancer cell lines to provide a reference for expected potency.
| Cell Line | Cancer Type | Target Pathway(s) | Reported IC50 (µM) | Citation |
| HUVEC | Endothelial | VEGFR-2 | 0.01 - 0.05 | |
| A549 | Lung Adenocarcinoma | FGFR, VEGFR | 1.5 - 5.0 | |
| HT-29 | Colorectal Carcinoma | PDGFR, VEGFR | 2.0 - 7.5 | |
| U-87 MG | Glioblastoma | PDGFR, FGFR | 0.5 - 2.5 |
Note: These values are examples and can vary significantly based on experimental conditions and assay type.
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Nintedanib on a chosen cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a series of Nintedanib dilutions in complete culture medium from your DMSO stock. A typical 2-fold or 3-fold serial dilution starting from 20 µM is recommended. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (as 100% viability), and plot the percentage of cell viability against the logarithm of the Nintedanib concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations: Signaling Pathways and Workflows
Caption: Nintedanib (this compound) mechanism of action.
Caption: Experimental workflow for IC50 determination using MTT assay.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Technical Support Center: Troubleshooting BIBF0775 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of BIBF0775 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting the kinase activity of TGFβRI, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, thereby interfering with the canonical TGF-β signaling pathway.[2][3][4] This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of the TGF-β pathway is implicated in various diseases, including cancer and fibrosis.
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water-based solutions.[5]
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in the specific cell culture medium being used.
-
Improper Dissolution: The initial stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), may not have been fully dissolved.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of solution, leading to precipitation.[6]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can influence the solubility of the compound.
-
pH of the Media: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can affect the charge and solubility of the compound.[6]
Q3: What are the consequences of this compound precipitation in my experiment?
The formation of a precipitate can significantly compromise experimental results by:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than the calculated concentration, leading to unreliable and difficult-to-interpret data.
-
Cellular Toxicity: The solid particles of the precipitate can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving light absorbance, fluorescence, or microscopy.
Q4: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Based on available data, DMSO is the preferred solvent for this compound.[7]
Quantitative Data Summary
| Parameter | Value | Notes |
| Solubility in DMSO | Soluble | A stock solution of at least 10 mM should be achievable. Always ensure complete dissolution. |
| Aqueous Solubility | Poorly soluble | Hydrophobic nature limits solubility in water-based media. |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | This concentration is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (494.63 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, 4.95 mg of this compound is required.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[1]
-
Visual Inspection: Visually confirm that no solid particles remain in the solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution (Recommended): To prevent "solvent shock," it is highly recommended to perform an intermediate dilution step.
-
Prepare a 1:10 intermediate dilution of your 10 mM stock solution in pre-warmed cell culture medium to get a 1 mM solution. For example, add 2 µL of the 10 mM stock to 18 µL of medium. Mix well by gentle pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium. To achieve a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution. For example, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.
-
-
Mixing: Immediately after adding the this compound solution, gently swirl or invert the tube to ensure rapid and uniform mixing. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
If you continue to observe precipitation of this compound in your cell culture medium, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Solvent shock due to rapid change in solvent polarity. | Perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium. |
| Cloudy or hazy medium | The final concentration of this compound exceeds its solubility limit in the medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation. |
| Precipitate forms over time in the incubator | The compound may be unstable at 37°C or is at its saturation point. | Prepare fresh this compound-containing media for each experiment. Consider reducing the final concentration. |
| Inconsistent results between experiments | Incomplete initial dissolution of the stock solution. | Ensure the initial DMSO stock solution is fully dissolved. If necessary, use gentle warming or sonication. Visually inspect the stock for any undissolved particles before use. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing BIBF0775 (Nintedanib) In Vivo Efficacy
Welcome to the technical support center for BIBF0775, the preclinical designation for Nintedanib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Nintedanib)?
A1: Nintedanib is a small molecule tyrosine kinase inhibitor (TKI). It functions as a triple angiokinase inhibitor by targeting the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3][4] By competitively binding to the ATP-binding sites of these receptors, Nintedanib disrupts downstream signaling pathways involved in angiogenesis, fibroblast proliferation, and migration, which are crucial for tumor growth and fibrotic processes.[3][4]
Q2: What are the main challenges affecting the in vivo efficacy of Nintedanib?
A2: The primary challenges with oral Nintedanib in vivo are its poor solubility in neutral pH environments, leading to low oral bioavailability of approximately 4.7%.[5][6][7] This can result in high variability in drug exposure and potentially suboptimal therapeutic effects.[8] Additionally, acquired resistance can emerge, limiting its long-term efficacy.
Q3: What are the known resistance mechanisms to Nintedanib?
A3: Preclinical studies have identified several resistance mechanisms. One key mechanism is the upregulation of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein), which acts as a multidrug-resistance efflux pump, actively removing Nintedanib from cancer cells.[9][10] Another identified mechanism involves the activation of alternative signaling pathways, such as the PI3K pathway, which can bypass the inhibitory effects of Nintedanib.[11] Upregulation of FGF signaling has also been implicated in mediating resistance.[12][13]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent anti-tumor/anti-fibrotic effect with oral administration.
Possible Cause: Low and variable oral bioavailability due to poor solubility.
Solutions:
-
Formulation Optimization: Improve the solubility and absorption of Nintedanib by using advanced formulation strategies.
-
Self-Microemulsifying Drug Delivery System (SMEDDS): This approach involves dissolving Nintedanib in an isotropic mixture of oils, surfactants, and co-surfactants, which forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][14] This enhances the surface area for absorption and can significantly improve bioavailability.[5][14]
-
Solid Dispersion: Creating a solid dispersion of Nintedanib in a hydrophilic carrier can enhance its dissolution rate.[6][7] This can be achieved through techniques like electrospraying.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a polymer matrix can improve its solubility and dissolution rate, leading to more consistent and higher bioavailability.[15][16]
-
-
Alternative Administration Route:
-
Inhaled Delivery: For lung-specific diseases like idiopathic pulmonary fibrosis (IPF) or lung cancer, direct-to-lung delivery via inhalation can achieve high local concentrations while minimizing systemic side effects.[17][18][19] Nanocrystal-based suspension formulations have been developed for this purpose.[19][20]
-
Issue 2: Development of drug resistance during prolonged treatment.
Possible Cause: Activation of bypass signaling pathways or increased drug efflux.
Solutions:
-
Combination Therapy: Combine Nintedanib with other targeted agents to overcome resistance.
-
PI3K Inhibitors: Co-administration with a PI3K inhibitor, such as alpelisib, has been shown to have a synergistic anti-tumor effect in bladder cancer models by targeting a key resistance pathway.[11]
-
Chemotherapy: Combining Nintedanib with standard chemotherapy agents like docetaxel has shown improved progression-free survival in non-small cell lung cancer (NSCLC).[4][21]
-
Immunotherapy: The combination of Nintedanib with anti-PD-1 immunotherapy (pembrolizumab) has been explored in advanced cancers.[22]
-
-
Switching Therapy: In cases of resistance mediated by ABCB1, switching to an FGFR inhibitor that is not a substrate for this efflux pump, such as ponatinib, could be a viable strategy.[9]
Quantitative Data Summary
Table 1: In Vivo Efficacy of Different Nintedanib Formulations in Rodent Models
| Formulation | Animal Model | Dose | Key Findings | Reference |
| Nintedanib Soft Capsule (Control) | SD Rats | - | Tmax: 3h, Cmax: 2.945 µg/mL, AUC0-24h: 15.124 µg·h/mL | [6] |
| Nintedanib Solid Dispersion | SD Rats | - | Tmax: 2h, Cmax: 5.32 µg/mL, AUC0-24h: 23.438 µg·h/mL | [6] |
| Nintedanib Sustained-Release Capsules | SD Rats | - | Tmax: 6h, Cmax: 3.75 µg/mL, AUC0-24h: 24.584 µg·h/mL (162.55% relative bioavailability to soft capsule) | [6] |
| Nintedanib-SMEDDS | SD Rats | - | Significant increase in AUC compared to drug solution | [5][14] |
| Inhaled Nintedanib (0.375 mg/kg) | Rat IPF Model | 0.375 mg/kg | Delivered similar lung levels as 60 mg/kg oral dose, with improved body weight gain and reduced fibrosis scores. | [18] |
| Oral Nintedanib (60 mg/kg) | Rat IPF Model | 60 mg/kg | Significantly reduced body weight gain. | [18] |
Table 2: In Vivo Efficacy of Nintedanib Combination Therapies
| Combination | Animal Model | Key Findings | Reference |
| Nintedanib + Alpelisib (PI3K inhibitor) | Bladder Cancer Xenografts | Synergistic antitumor activity, enhanced antiangiogenic effects. | [11] |
| Nintedanib + Pemetrexed/Cisplatin | Malignant Pleural Mesothelioma | Improved progression-free survival by 3.7 months compared to placebo. | [23] |
| Nintedanib Monotherapy | GIST-T1 Mouse Xenograft | Dose-dependent tumor growth suppression (72.3% TGI at 100 mg/kg/day). | [12] |
Experimental Protocols
Protocol 1: Preparation of a Nintedanib Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a study that successfully improved the oral absorption of Nintedanib.[5]
-
Screening of Excipients:
-
Determine the solubility of Nintedanib in various oils (e.g., medium-chain triglycerides - MCT), surfactants (e.g., Cremophor RH 40), and co-surfactants (e.g., ethylene glycol) to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of a microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.
-
-
Optimization of the Formulation:
-
Select the formulation from the microemulsion region that has the desired characteristics (e.g., good stability, small droplet size).
-
An example of an optimized formulation consists of MCT as the oil phase, Cremophor RH 40 as the surfactant, and ethylene glycol as the co-surfactant.[5]
-
-
Characterization of the Nintedanib-SMEDDS:
-
Incorporate Nintedanib into the optimized blank SMEDDS formulation.
-
Determine the droplet size, zeta potential, and drug release profile in vitro. The average droplet size should ideally be around 23 nm for good absorption.[5]
-
Protocol 2: In Vivo Administration and Efficacy Evaluation in a Xenograft Model
This protocol is a general guideline based on practices described in preclinical studies.[12]
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject tumor cells (e.g., GIST-T1 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Preparation and Administration:
-
Prepare the Nintedanib formulation (e.g., dissolved in a suitable vehicle or as a SMEDDS).
-
Administer the drug orally via gavage once or twice daily at the desired dose (e.g., up to 100 mg/kg/day).[12]
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) rate.
-
Visualizations
Caption: Nintedanib's mechanism of action on key signaling pathways.
Caption: Workflow for troubleshooting suboptimal in vivo efficacy.
Caption: Decision tree for improving Nintedanib in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nintedanib in non-small cell lung cancer: from preclinical to approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high bioavailability and sustained-release nano-delivery system for nintedanib based on electrospray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. Tumor and Stromal Cell Targeting with Nintedanib and Alpelisib Overcomes Intrinsic Bladder Cancer Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib-induced KIT mutations in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 16. lonza.com [lonza.com]
- 17. uwo.scholaris.ca [uwo.scholaris.ca]
- 18. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 19. Technology -Nanocrystal-based Suspension Formulation of Nintedanib for Inhaled Treatment of Silicosis and other Fibrotic Lung Diseases [jhu.technologypublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Nintedanib in Combination With Chemotherapy in the Treatment of Non-small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety, recommended dose, efficacy and immune correlates for nintedanib in combination with pembrolizumab in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
Technical Support Center: BIBF0775 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of BIBF0775 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor that is believed to induce cytotoxicity by triggering the intrinsic pathway of apoptosis. This process is thought to involve the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade.
Q2: Why am I observing high variability in cytotoxicity between different primary cell donors?
A2: Primary cells are known for their inherent donor-to-donor variability.[1] This can be attributed to genetic differences, age, and the physiological state of the donor. It is recommended to test this compound on a panel of primary cell donors to establish a robust and representative dataset.
Q3: What is the optimal concentration range and incubation time for this compound in primary cells?
A3: The optimal concentration and incubation time for this compound are cell-type dependent. We recommend performing a dose-response and time-course experiment to determine the IC50 value for your specific primary cell type. A starting point for many primary cell types is a concentration range of 0.1 µM to 100 µM for 24 to 72 hours.
Q4: Can this compound be used in 3D cell culture models?
A4: While initial studies have focused on monolayer cultures, this compound can be adapted for use in 3D models such as spheroids or organoids. However, penetration of the compound into the 3D structure may be a limiting factor, and higher concentrations or longer incubation times may be necessary.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Possible Cause | Recommended Solution |
| Primary Cell Quality | Ensure that primary cells are obtained from a reputable supplier and have been properly characterized.[2] Perform quality control checks, including viability and morphology assessment, upon receipt and before each experiment. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for your specific primary cell type. Uneven cell distribution can lead to variability in the response to this compound. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound in the vehicle control (e.g., DMSO). |
| Mycoplasma Contamination | Routinely test your primary cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to cytotoxic agents.[3] |
Problem 2: High Background Signal in Viability Assays
| Possible Cause | Recommended Solution |
| Interference with Assay Reagents | This compound may directly react with the viability assay reagent (e.g., MTT, resazurin). Run a cell-free control with this compound and the assay reagent to check for any chemical interactions. |
| Contamination | Bacterial or fungal contamination can lead to a rapid change in medium pH and color, interfering with colorimetric or fluorometric readouts.[4] Regularly inspect cultures for signs of contamination. |
| Incorrect Wavelength Reading | Ensure that the absorbance or fluorescence is read at the correct wavelength as specified in the assay protocol.[5] |
Problem 3: Unexpected Cell Morphology or Behavior
| Possible Cause | Recommended Solution |
| pH Shift in Medium | An incorrect carbon dioxide (CO2) tension in the incubator can cause a rapid pH shift in the culture medium, affecting cell health.[3][6] |
| Cells Not Adhering | Over-trypsinization during cell passaging can damage cell surface proteins required for attachment.[3] Use the recommended concentration of trypsin and incubate for the minimal time required. |
| Chemical Contamination | Ensure that all reagents, water, and plasticware are of high quality and cell culture grade to avoid chemical contamination that could impact cell behavior.[7] |
Quantitative Data Summary
The following data are representative and may vary depending on the primary cell type and experimental conditions.
Table 1: IC50 Values of this compound in Various Human Primary Cells after 48-hour Treatment
| Primary Cell Type | Donor ID | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | D-001 | 12.5 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | D-002 | 15.2 |
| Human Dermal Fibroblasts (HDFs) | D-003 | 25.8 |
| Human Dermal Fibroblasts (HDFs) | D-004 | 30.1 |
| Human Bronchial Epithelial Cells (HBECs) | D-005 | 8.9 |
| Human Bronchial Epithelial Cells (HBECs) | D-006 | 11.3 |
Table 2: Apoptosis Induction by this compound in Primary HUVECs (Donor D-001) after 24-hour Treatment
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 5 | 15.7 ± 2.1 | 5.4 ± 1.1 |
| 10 | 35.2 ± 3.8 | 12.9 ± 2.5 |
| 20 | 58.9 ± 4.5 | 25.6 ± 3.2 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[8]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]
-
Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Visualizations
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. criver.com [criver.com]
- 3. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. adl.usm.my [adl.usm.my]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
Technical Support Center: Overcoming Resistance to BIBF0775 (Nintedanib) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with BIBF0775 (Nintedanib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Nintedanib)?
A1: this compound, also known as Nintedanib, is a small molecule tyrosine kinase inhibitor (TKI).[1][2][3] It functions as a triple angiokinase inhibitor by targeting the ATP-binding sites of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][4] By inhibiting these receptor tyrosine kinases, Nintedanib blocks downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound treatment over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound can arise through several mechanisms, including:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Nintedanib.[1] Common bypass pathways involve the activation of other receptor tyrosine kinases such as c-Met, AXL, and IGF-1R.
-
Tumor Microenvironment (TME) Alterations: The TME can contribute to drug resistance. For instance, cancer-associated fibroblasts (CAFs) can secrete growth factors that promote tumor cell survival and proliferation despite this compound treatment.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Target Gene Mutations or Amplification: Although less common for Nintedanib compared to other TKIs, mutations in the target receptors (VEGFR, FGFR, PDGFR) could potentially alter drug binding and effectiveness.
Troubleshooting Guides
Problem 1: Decreased Cell Viability is Not Observed at Expected Concentrations
Possible Cause 1: Suboptimal Drug Concentration or Cell Seeding Density.
-
Troubleshooting:
-
Verify Drug Concentration: Ensure the correct dilution of your this compound stock solution.
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line in your chosen assay format (e.g., 96-well plate).
-
Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the accurate IC50 value for your cell line.
-
Possible Cause 2: Intrinsic or Acquired Resistance of the Cell Line.
-
Troubleshooting:
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Assess Target Receptor Expression: Use Western blotting or flow cytometry to confirm the expression of VEGFR, FGFR, and PDGFR in your cell line.
-
Investigate Bypass Pathways: Analyze the activation status (phosphorylation) of alternative receptor tyrosine kinases like c-Met and AXL via Western blotting.
-
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Possible Cause 1: Technical Variability in Assay Performance.
-
Troubleshooting:
-
Ensure Uniform Cell Seeding: Use a multichannel pipette and mix the cell suspension thoroughly before seeding to ensure an even distribution of cells in each well.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, or fill them with sterile PBS.
-
Consistent Incubation Times: Adhere to consistent incubation times for drug treatment and MTT reagent addition.
-
Possible Cause 2: Interference with the MTT Assay.
-
Troubleshooting:
-
Phenol Red Interference: If your culture medium contains phenol red, it can interfere with the absorbance reading. Use a medium without phenol red for the assay.
-
Drug-Induced Changes in Metabolism: this compound might alter cellular metabolism, affecting the reduction of MTT and leading to misleading results. Consider using an alternative viability assay that measures a different cellular parameter, such as a CyQUANT assay (DNA content) or a CellTiter-Glo assay (ATP content).
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (Nintedanib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 22.62 | MTT | [2] |
| HT-29 | Colorectal Cancer | 0.83 | MTT | [5] |
| MCF7 | Breast Cancer | 8.28 | MTT | [5] |
| Calu-6 | Non-Small Cell Lung Cancer | > 1 | Cell Proliferation | [2] |
Table 2: Kinase Inhibitory Activity of this compound (Nintedanib)
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 34 | [2] |
| VEGFR2 | 13 | [2] |
| VEGFR3 | 13 | [2] |
| FGFR1 | 69 | [2] |
| FGFR2 | 37 | [2] |
| FGFR3 | 108 | [2] |
| PDGFRα | 59 | [2] |
| PDGFRβ | 65 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Western Blot Protocol for Receptor Tyrosine Kinase Activation
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target receptor tyrosine kinases (e.g., p-VEGFR, VEGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
BIBF0775 degradation and storage issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling, storage, and use of BIBF0775 in experimental settings. The following sections offer troubleshooting guidance and frequently asked questions to address common challenges and ensure the integrity of your research. Please note that while specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide incorporates best practices for the handling of tyrosine kinase inhibitors to ensure compound stability and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the powdered form of the compound should be kept at -20°C. If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q2: What solvents are compatible with this compound?
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should not be exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can lead to chemical degradation.[1]
Q4: How can I minimize freeze-thaw cycles of my this compound stock solution?
A4: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Precipitate Formation in Cell Culture Media
Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What could be the cause and how can I resolve this?
Answer:
Precipitation of small molecule inhibitors upon dilution into aqueous media is a common issue, often due to the compound's lower solubility in aqueous solutions compared to DMSO.
Potential Causes and Solutions:
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the cell culture medium.
-
Solution: Try using a lower final concentration of the compound. If a high concentration is necessary, consider a stepwise dilution approach. First, dilute the DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume of your culture medium.
-
-
Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations and precipitation.
-
Solution: When adding the this compound stock solution to the medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium.
-
-
Final DMSO Concentration: While DMSO aids in initial solubilization, a very low final concentration might not be sufficient to keep the compound in solution. Conversely, high DMSO concentrations can be toxic to cells.
-
Solution: Maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%, with 0.1% or lower being preferable. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My experimental results with this compound are variable or not as expected. Could this be related to compound degradation?
Answer:
Inconsistent results can indeed be a sign of compound degradation, leading to a lower effective concentration of the active compound.
Potential Causes and Solutions:
-
Improper Storage: Storing the compound at room temperature or in solution at -20°C for extended periods can lead to degradation.
-
Solution: Strictly adhere to the recommended storage conditions: -20°C for the powder and -80°C for solutions.[1]
-
-
Exposure to Incompatible Substances: Contact with strong acids, bases, or oxidizing/reducing agents can degrade the compound.[1]
-
Solution: Ensure that all labware and reagents coming into contact with this compound are free from these incompatible substances.
-
-
Light Exposure: Some compounds are light-sensitive. While specific photostability data for this compound is not available, it is a good practice to minimize its exposure to light.
-
Solution: Store stock solutions in amber vials or tubes wrapped in foil. Minimize exposure to ambient light during experimental procedures.
-
-
Contamination of Stock Solutions: Bacterial or fungal contamination in stock solutions can lead to degradation of the compound.
-
Solution: Use sterile techniques when preparing and handling stock solutions. Filter-sterilize solvents and use sterile containers.
-
Data Presentation
Due to the limited publicly available quantitative data on this compound degradation, this section provides a general summary of recommended storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Special Precautions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.[1] |
| In Solvent | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell Culture
This protocol provides a general guideline for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Gently tap the vial to ensure all the powder is at the bottom. c. Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the volume of DMSO calculated based on the molecular weight of this compound). d. Recap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Add the required volume of the DMSO stock solution to your pre-warmed complete cell culture medium to achieve the final desired concentration. c. Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.1%). d. Mix immediately and thoroughly by gentle inversion or swirling. e. Always prepare fresh working solutions for each experiment.
Visualizations
Logical Troubleshooting Workflow for this compound Handling
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.
References
Technical Support Center: BIBF0775 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BIBF0775, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] Its primary mechanism of action is to block the kinase activity of ALK5, thereby preventing the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[5] This inhibition effectively halts the canonical TGF-β signaling pathway.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for ALK5, it has been shown to have some inhibitory activity against other kinases at higher concentrations, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor α (PDGFRα).[5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Inconsistent Experimental Results
Issue 1: Little to No Inhibition of TGF-β Signaling (e.g., no change in pSMAD2/3 levels)
Possible Causes:
-
Compound Instability or Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit ALK5 in your specific cell line or experimental setup.
-
Cellular Resistance: Some cell lines can develop resistance to TGF-β inhibitors through various mechanisms, such as mutations in the TGF-β receptors or upregulation of compensatory signaling pathways.[6]
-
High Serum Concentration: Components in fetal bovine serum (FBS) may interfere with the activity of the inhibitor.
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new aliquot.
-
Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your cell line.
-
Serum Starvation: Consider reducing the serum concentration or serum-starving the cells for a few hours before and during treatment.
-
Verify Target Expression: Confirm the expression of ALK5 in your cell line using Western blot or qPCR.
-
Investigate Resistance: If resistance is suspected, consider sequencing the TGF-β receptors or exploring alternative inhibitors.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Inaccurate Pipetting: Errors in pipetting the inhibitor or other reagents can introduce variability.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for data collection, or fill them with sterile PBS or media to create a humidity barrier.
-
Increase Replicate Number: Increasing the number of technical and biological replicates can help to identify and mitigate random errors.
Issue 3: Unexpected Cell Toxicity or Off-Target Phenotypes
Possible Causes:
-
High Compound Concentration: Concentrations of this compound significantly above the IC50 for ALK5 may lead to off-target kinase inhibition and cellular toxicity.[5]
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to both the compound and the solvent.
Troubleshooting Steps:
-
Optimize Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent is consistent across all experimental conditions, including a vehicle-only control.
-
Perform Cell Viability Assays: Conduct a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration of this compound in your cell line.
-
Use a Rescue Experiment: To confirm that the observed phenotype is due to ALK5 inhibition, try to rescue the effect by adding downstream components of the TGF-β pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| ALK5 (TGF-βRI) | 34 |
| VEGFR2 | 1,447 |
| PDGFRα | 890 |
Data compiled from Cayman Chemical product information sheet.[5]
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3
This protocol is designed to assess the inhibitory effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) and anti-total SMAD2/3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach overnight. The next day, pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total SMAD2/3 to confirm equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to TGF-β1 correlates with aberrant expression of TGF-β receptor II in human B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing BIBF0775 Toxicity in Animal Studies
Disclaimer: This document provides guidance on minimizing potential toxicities associated with the use of BIBF0775, a selective inhibitor of Transforming Growth Factor-β (TGF-β) receptor type I (ALK5).[1][2][3][4][5] Specific toxicity data for this compound in animal studies is not publicly available. The information presented here is based on the known class-effects of ALK5 inhibitors, particularly cardiovascular toxicities observed in preclinical studies of similar compounds.[6][7][8] Researchers should exercise caution and conduct thorough safety assessments for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the TGF-β receptor type I (also known as Activin Receptor-Like Kinase 5 or ALK5).[1][2][3][4][5] It functions by blocking the intracellular signaling cascade initiated by TGF-β, which is involved in a wide range of cellular processes including cell growth, differentiation, and fibrosis.[3]
Q2: What are the potential toxicities associated with this compound and other ALK5 inhibitors in animal studies?
A2: While specific data for this compound is limited, preclinical studies with other ALK5 inhibitors, such as galunisertib, have revealed potential for cardiovascular toxicity.[6][7][8] The most significant reported findings include:
-
Cardiac Valvulopathy: Thickening and degeneration of heart valves.[6][7]
-
Bone Physeal Dysplasia: Abnormal development of the growth plates in bones.
-
Other potential target organs for toxicity with kinase inhibitors can include the gastrointestinal tract, immune system, and reproductive organs.[6]
Q3: How can I monitor for potential cardiovascular toxicity during my animal studies with this compound?
A3: A comprehensive cardiovascular monitoring plan is crucial. This should include:
-
Echocardiography: To assess cardiac structure and function, including valve morphology and blood flow.[8][9]
-
Electrocardiography (ECG): To monitor for any changes in cardiac rhythm.[9][10]
-
Histopathology: Of the heart and major blood vessels at the end of the study to identify any cellular or structural changes.
-
Biomarkers: Measurement of cardiac biomarkers such as troponins and Brain Natriuretic Peptide (BNP) in blood samples may also be considered.[9][10]
Q4: Are there any dosing strategies that can help minimize the toxicity of this compound?
A4: Yes, optimizing the dosing regimen is a key strategy.[11][12][13][14][15][16] Consider the following:
-
Dose Escalation Studies: Begin with lower doses and carefully escalate to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 2 weeks on, 2 weeks off) may help to reduce cumulative toxicity while maintaining efficacy.[11]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, use PK/PD modeling to establish a therapeutic window that maximizes the desired effect while minimizing off-target toxicities.[11]
Q5: What supportive care measures can be implemented for animals receiving this compound?
A5: Providing appropriate supportive care is essential for animal welfare and data quality.[17][18] This may include:
-
Regular Monitoring: Daily observation for clinical signs of distress, such as changes in appetite, weight, or behavior.
-
Nutritional Support: Providing highly palatable and easily accessible food to ensure adequate caloric intake.
-
Fluid Therapy: Administering subcutaneous or intravenous fluids if dehydration is observed.
-
Analgesia: If any signs of pain are observed, appropriate analgesics should be administered in consultation with a veterinarian.
Troubleshooting Guides
Problem: Observed Clinical Signs of Toxicity (e.g., weight loss, lethargy, rough coat)
| Potential Cause | Troubleshooting Steps |
| Dose is too high | 1. Immediately reduce the dose of this compound. 2. Consider an intermittent dosing schedule. 3. Monitor animals closely for recovery. |
| Dehydration/Malnutrition | 1. Provide supplemental nutrition and hydration (e.g., wet mash, subcutaneous fluids). 2. Monitor body weight daily. |
| Off-target effects | 1. Review the known pharmacology of ALK5 inhibitors for other potential off-target effects. 2. Conduct a thorough necropsy and histopathology to identify affected organs. |
Problem: Suspected Cardiovascular Toxicity
| Potential Cause | Troubleshooting Steps |
| On-target cardiovascular effects of ALK5 inhibition | 1. Implement a robust cardiovascular monitoring plan (echocardiography, ECG). 2. Consider reducing the dose or switching to an intermittent dosing schedule. 3. Consult with a veterinary cardiologist or pathologist for interpretation of findings. |
| Compound-specific cardiotoxicity | 1. If possible, compare the observed effects with any available data on other ALK5 inhibitors. 2. Conduct detailed histopathological analysis of cardiac tissues. |
Data Presentation
Table 1: Potential Class-Related Toxicities of ALK5 Inhibitors in Animal Studies
| Organ System | Observed Toxicities | Animal Species | Reference |
| Cardiovascular | Cardiac valvulopathy, Aneurysms of the ascending aorta | Rats, Dogs, Mice, Monkeys | [6][7][8] |
| Skeletal | Bone physeal dysplasia | Rats | |
| Gastrointestinal | Not specified | Rats, Dogs | [6] |
| Immune System | Not specified | Rats, Dogs | [6] |
| Reproductive | Not specified | Rats, Dogs | [6] |
| Renal | Not specified | Rats, Dogs | [6] |
Experimental Protocols
Protocol 1: Monitoring for Cardiovascular Toxicity
-
Baseline Assessment: Prior to the first dose of this compound, perform baseline echocardiography and ECG on all animals.
-
In-life Monitoring:
-
Conduct echocardiography and ECG at regular intervals throughout the study (e.g., every 2-4 weeks).
-
Monitor for changes in heart rate, rhythm, and any structural abnormalities of the heart valves.
-
Record and analyze all data for statistically significant changes from baseline and between dose groups.
-
-
Terminal Assessment:
-
At the end of the study, perform a final echocardiogram and ECG.
-
Collect blood for analysis of cardiac biomarkers (e.g., cTnI, cTnT, BNP).
-
Perform a thorough gross necropsy with special attention to the heart and major blood vessels.
-
Collect cardiac tissues for histopathological evaluation by a qualified veterinary pathologist.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. TGF-beta receptor 1 kinase inhibitor(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. adooq.com [adooq.com]
- 6. longdom.org [longdom.org]
- 7. A Potent Pan-TGFβ Neutralizing Monoclonal Antibody Elicits Cardiovascular Toxicity in Mice and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. targetedonc.com [targetedonc.com]
- 13. youtube.com [youtube.com]
- 14. Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuances to precision dosing strategies of targeted cancer medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamically adjusting the dose and dosing schedule of TKIs in patients with CML | VJHemOnc [vjhemonc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ALK5 Inhibitors: BIBF0775 and Alternatives
For researchers and drug development professionals, the precise inhibition of specific kinase targets is paramount for therapeutic advancement. A key mediator in the transforming growth factor-beta (TGF-β) signaling pathway, the TGF-β type I receptor (also known as activin receptor-like kinase 5 or ALK5), has emerged as a significant focus for therapeutic intervention in diseases such as cancer and fibrosis. This guide provides an objective comparison of BIBF0775, a potent ALK5 inhibitor, with other commonly used alternatives, supported by experimental data and detailed protocols.
The TGF-β/ALK5 Signaling Pathway
The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[1] This binding event recruits and phosphorylates the ALK5 receptor.[2][3] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a multitude of cellular processes, including cell growth, differentiation, and extracellular matrix production.[2]
Quantitative Comparison of ALK5 Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the target by 50%.[4] this compound is a potent and selective inhibitor of ALK5 with a reported IC50 of 34 nM.[5][6][7][8] A comparison of its in vitro potency against other notable ALK5 inhibitors is summarized below.
| Inhibitor | ALK5 IC50 (nM) | Notes |
| This compound | 34 [5][6][9] | Selective over VEGFR2 (1,447 nM) and PDGFRα (890 nM).[6] |
| R-268712 | 2.5[9] | Potent and selective ALK5 inhibitor. |
| TP0427736 | 2.72[9] | Over 300-fold more selective for ALK5 than ALK3.[9] |
| A-83-01 | 12[9][10] | Also inhibits ALK4 (IC50 = 45 nM) and ALK7 (IC50 = 7.5 nM).[9][10] |
| SB525334 | 14.3[9] | 4-fold less potent against ALK4.[9] |
| GW788388 | 18[9] | Also inhibits TGF-β type II receptor and activin type II receptor.[9] |
| RepSox | 23[9] | Potent and selective ALK5 inhibitor. |
| SD-208 | 48[9] | Over 100-fold selectivity over TβRII.[9] |
| Galunisertib (LY2157299) | 56[9] | Potent TβRI inhibitor. |
| SB431542 | 94[10] | Over 100-fold more selective for ALK5 than p38 MAPK.[10] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[11]
Kinase Selectivity Profile of this compound
A critical attribute of a kinase inhibitor is its selectivity. High selectivity minimizes off-target effects, which is crucial for therapeutic applications. This compound demonstrates significant selectivity for ALK5 over other kinases, such as vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor alpha (PDGFRα).[6]
Experimental Protocols: In Vitro Kinase Assay
Determining the IC50 value of an inhibitor requires a robust and reproducible experimental assay. Below is a generalized protocol for an in vitro kinase assay, adaptable for technologies like ADP-Glo™ or LanthaScreen™, which are commonly used to assess ALK5 activity.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 (TβR1) enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
Substrate (e.g., a specific peptide like TGFBR1 Peptide, or a generic substrate like casein)[13][14]
-
ATP at a concentration near its Km for ALK5
-
Test Inhibitors (serially diluted)
-
Detection Reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu-antibody and tracer)[12][13]
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence or FRET detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO), followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration should typically not exceed 1%.[13]
-
Reaction Setup: In the wells of the assay plate, add the diluted inhibitor, the ALK5 enzyme, and the kinase substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.[13][15]
-
Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent.
-
Data Analysis: Plot the measured signal (representing kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
References
- 1. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. ulab360.com [ulab360.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to TGF-β Receptor I Kinase Inhibitors: BIBF0775 and Galunisertib (LY2157299)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5): BIBF0775 and Galunisertib (LY2157299). This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental details to aid in research and development decisions.
Introduction
Transforming Growth Factor-β signaling plays a crucial, yet paradoxical, role in cancer progression. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor growth, invasion, metastasis, and immunosuppression.[1] Consequently, inhibiting the TGF-β signaling pathway has emerged as a promising therapeutic strategy. Both this compound and Galunisertib are potent and selective inhibitors of TGFβRI, a key kinase in the canonical TGF-β signaling cascade. By blocking TGFβRI, these inhibitors prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby disrupting the pro-tumorigenic effects of TGF-β.
Mechanism of Action and Signaling Pathway
Both this compound and Galunisertib are ATP-competitive inhibitors that target the kinase domain of TGFβRI (ALK5). This inhibition prevents the TGF-β-induced phosphorylation of SMAD2 and SMAD3, which are critical for the formation of the SMAD2/3/4 complex. This complex translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and Galunisertib, highlighting their potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Galunisertib (LY2157299) | Reference |
| Target | TGFβRI (ALK5) | TGFβRI (ALK5) | [1] |
| IC₅₀ (TGFβRI Kinase) | 34 nM | 56 nM | [1] |
| Kᵢ (TGFβRI) | Not Reported | 86 nM | [1] |
| Cellular IC₅₀ (pSMAD2) | 105 nM (HaCaT cells) | 64 nM (NIH3T3 cells) | [1] |
| Selectivity | High selectivity against a panel of other kinases. | Highly selective for TGFβRI over other kinases. | [1] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing Regimen | Outcome | Reference |
| MX1 (Breast Cancer) | Galunisertib | 75 mg/kg, twice daily | Significant tumor growth delay. | [1] |
| 4T1 (Breast Cancer) | Galunisertib | 75 mg/kg, twice daily | Significant tumor growth delay. | [1] |
| Calu6 (NSCLC) | Galunisertib | 75 mg/kg, twice daily | Significant tumor growth delay. | [1] |
| Various Models | This compound | Data not publicly available | Data not publicly available |
Note: As of the latest available information, in vivo efficacy data for this compound in xenograft models is not publicly available in peer-reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and Galunisertib.
TGFβRI Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the TGFβRI kinase.
Protocol Details:
-
Enzyme and Substrate Preparation: Recombinant human TGFβRI kinase domain is used. A generic substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate is prepared in an appropriate buffer.
-
Compound Dilution: The test compounds (this compound or Galunisertib) are serially diluted to a range of concentrations.
-
Reaction Mixture: The kinase, substrate, and test compound are mixed in microplate wells.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution containing ATP (often radiolabeled [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), the amount of remaining ATP is measured, which is inversely proportional to kinase activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cellular pSMAD2 Inhibition Assay (General Protocol)
This assay measures the ability of the compounds to inhibit the TGF-β-induced phosphorylation of SMAD2 in a cellular context.
Protocol Details:
-
Cell Culture: A suitable cell line (e.g., HaCaT keratinocytes or NIH3T3 fibroblasts) is cultured to sub-confluency in appropriate media.
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or Galunisertib) for a defined time (e.g., 1 hour).
-
TGF-β Stimulation: Cells are then stimulated with a known concentration of TGF-β1 ligand for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection of pSMAD2: The levels of phosphorylated SMAD2 and total SMAD2 are measured using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of pSMAD2 to total SMAD2 is calculated for each treatment condition. The percentage of inhibition is determined relative to the TGF-β stimulated control without inhibitor, and the cellular IC₅₀ value is calculated.
Clinical Development
Galunisertib has undergone extensive clinical investigation in various cancer types. In contrast, there is a lack of publicly available information on the clinical development of this compound.
Table 3: Overview of Clinical Trials for Galunisertib (LY2157299)
| Phase | Cancer Type(s) | Status | Key Findings/Endpoints | NCT Identifier(s) |
| Phase I/II | Glioblastoma | Completed | Investigated in combination with standard chemoradiotherapy. | NCT01220271 |
| Phase II | Hepatocellular Carcinoma | Completed | Evaluated as monotherapy and in combination with sorafenib. | NCT01246986 |
| Phase I/II | Pancreatic Cancer | Completed | Studied in combination with gemcitabine. | NCT01373164 |
| Phase Ib/II | Advanced Solid Tumors, NSCLC | Completed | Assessed in combination with nivolumab (anti-PD-1). | NCT02423343 |
Summary and Conclusion
Both this compound and Galunisertib are potent and selective small molecule inhibitors of TGFβRI, demonstrating effective inhibition of the canonical SMAD signaling pathway in preclinical models. Galunisertib has been extensively evaluated in numerous clinical trials across a range of cancers, providing a substantial body of data on its safety and efficacy in humans. While the preclinical data for this compound indicates high potency, a comprehensive comparison of its in vivo efficacy and clinical potential with Galunisertib is limited by the lack of publicly available data in these areas.
For researchers and drug developers, Galunisertib represents a well-characterized clinical-stage TGFβRI inhibitor. This compound, with its potent in vitro profile, may serve as a valuable tool for preclinical research or as a starting point for further medicinal chemistry optimization. The choice between these two compounds will ultimately depend on the specific research or development goals.
References
Validating Nintedanib (BIBF0775) Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Nintedanib (formerly BIBF0775), a multi-tyrosine kinase inhibitor. We present experimental data and detailed protocols for key assays, comparing Nintedanib's performance with the alternative anti-fibrotic agent, Pirfenidone.
Nintedanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR)[1][2]. By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for the proliferation and migration of fibroblasts[2][3][4].
Comparative Analysis of Nintedanib and Pirfenidone
This section provides a comparative overview of Nintedanib and Pirfenidone, another commonly used therapeutic for idiopathic pulmonary fibrosis (IPF). While both drugs aim to mitigate fibrotic processes, their mechanisms of action and cellular targets differ significantly.
| Feature | Nintedanib (this compound) | Pirfenidone |
| Primary Cellular Targets | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β, Src family kinases[1][2] | Proposed to inhibit the TGF-β signaling pathway[5][6] |
| Mechanism of Action | Inhibition of receptor tyrosine kinase phosphorylation, blocking downstream signaling[4]. | Attenuation of TGF-β-induced fibroblast proliferation and differentiation[5][7]. |
| Potency (Cell-Free Assays) | IC50 values in the nanomolar range for target kinases[1][2][8]. | Mechanism of direct target binding is less defined. |
| Cellular Efficacy | Inhibits fibroblast proliferation and migration at nanomolar to low micromolar concentrations[2][7]. | Inhibits fibroblast proliferation and collagen synthesis at micromolar to millimolar concentrations[7][9]. |
Experimental Validation of Target Engagement
To confirm that a drug is interacting with its intended target within a cell, several experimental techniques can be employed. Here, we detail two primary methods for validating Nintedanib's target engagement: Western Blotting and Cellular Thermal Shift Assay (CETSA).
Western Blotting for Downstream Signaling
A common method to verify target engagement of a kinase inhibitor is to measure the phosphorylation status of its downstream effector proteins. Inhibition of the target kinase should lead to a decrease in the phosphorylation of its substrates.
This protocol is adapted from a study on primary human lung fibroblasts from IPF patients[2].
-
Cell Culture and Treatment:
-
Culture primary human lung fibroblasts in appropriate media.
-
Serum-starve the cells for 24 hours to reduce basal receptor activation.
-
Pre-incubate the cells with Nintedanib (e.g., 400 nM) for 30 minutes.
-
Stimulate the cells with relevant growth factors (e.g., 10 ng/mL PDGF-BB, 10 ng/mL bFGF, or 10 ng/mL VEGF) for 30 minutes to induce receptor phosphorylation[2].
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature[10].
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target receptors (e.g., p-PDGFRα/β, PDGFRα, p-VEGFR2, VEGFR1, p-FGFR1α, FGFR1) overnight at 4°C. Recommended antibody dilutions should be determined empirically but often range from 1:500 to 1:1000[2].
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Treatment with Nintedanib is expected to significantly reduce the growth factor-induced phosphorylation of VEGFR, FGFR, and PDGFR in a dose-dependent manner[2][11].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature[12][13].
This is a general protocol that should be optimized for the specific cell line and target of interest.
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with various concentrations of Nintedanib or vehicle (DMSO) for a defined period (e.g., 1-3 hours) in a humidified incubator[14].
-
-
Heat Treatment:
-
Resuspend the treated cells in a buffered solution (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes[14].
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., VEGFR2, FGFR1, or PDGFRβ) in the soluble fraction by Western blotting as described in the previous section.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both vehicle- and Nintedanib-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Nintedanib indicates target engagement.
-
Visualizing Signaling Pathways and Workflows
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these methods, researchers can effectively validate the cellular target engagement of Nintedanib and compare its activity with other therapeutic agents, contributing to a deeper understanding of its mechanism of action and facilitating further drug development.
References
- 1. Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 11. researchgate.net [researchgate.net]
- 12. Exposure-efficacy analyses of nintedanib in patients with chronic fibrosing interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BIBF0775 versus siRNA Knockdown for Targeting TGFβRI
For researchers, scientists, and drug development professionals, the effective inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway is a critical objective in the study and treatment of various diseases, including fibrosis and cancer. The TGF-β type I receptor (TGFβRI), also known as ALK5, is a key kinase in this pathway, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent methods for inhibiting TGFβRI function: the small molecule inhibitor BIBF0775 and the genetic approach of small interfering RNA (siRNA) knockdown.
At a Glance: this compound vs. siRNA Knockdown of TGFβRI
| Feature | This compound | siRNA Knockdown of TGFβRI |
| Mechanism of Action | Small molecule inhibitor that directly binds to the ATP-binding site of the TGFβRI kinase domain, inhibiting its enzymatic activity. | Post-transcriptional gene silencing. A synthetic siRNA duplex guides the RNA-induced silencing complex (RISC) to cleave and degrade TGFβRI mRNA, preventing protein synthesis. |
| Mode of Inhibition | Reversible, competitive inhibition of kinase activity. | Transient reduction of TGFβRI protein levels. Duration of knockdown can vary depending on cell type and experimental conditions. |
| Specificity | High selectivity for TGFβRI, though potential off-target effects on other kinases should be considered. | High sequence-specific targeting of TGFβRI mRNA. However, off-target effects due to partial complementarity with other mRNAs are possible. |
| Delivery | Cell-permeable small molecule, readily administered to in vitro and in vivo systems. | Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) to cross the cell membrane and reach the cytoplasm. |
| Quantifiable Efficacy | Measured by IC50 value, representing the concentration required to inhibit 50% of the kinase activity. | Measured by the percentage of knockdown of mRNA or protein expression levels. |
Quantitative Data Summary
The following tables summarize the quantitative efficacy data for this compound and siRNA-mediated knockdown of TGFβRI based on available research.
Table 1: Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (TGFβRI/ALK5) | 34 nM | [1][2] |
Table 2: Efficacy of siRNA Knockdown of TGFβRI and Downstream Targets
| Target | Knockdown Efficiency | Cell Type | Reference |
| TGFβRI mRNA | >80% | Rabbit Corneal Fibroblasts | [3] |
| TGFβRI Protein | Significantly Reduced | Human Hypertrophic Scar Fibroblasts | [4] |
| Downstream Gene (Collagen I) mRNA | >85% | Rabbit Corneal Fibroblasts | [3] |
| Downstream Gene (α-SMA) mRNA | >85% | Rabbit Corneal Fibroblasts | [3] |
| Downstream Protein (α-SMA) | >95% | Rabbit Corneal Fibroblasts | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Development of a Lipid-encapsulated TGFβRI-siRNA Drug for Liver Fibrosis Induced by Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smad7 siRNA inhibit expression of extracellular matrix in trabecular meshwork cells treated with TGF-β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Combination of siRNAs Targeting TGFβ1, TGFβR2, and CTGF Enhances Reduction of Collagen I and Smooth Muscle Actin in Corneal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA-targeting transforming growth factor-β type I receptor reduces wound scarring and extracellular matrix deposition of scar tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Efficacy of Anti-Fibrotic Agents: A Comparative Guide
A detailed examination of the in vivo anti-fibrotic effects of leading therapeutic agents, offering a comparative analysis of their performance in preclinical models of fibrosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and methodologies to inform future research and development in the field of anti-fibrotic therapies.
The landscape of treating fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), has been significantly altered by the advent of targeted anti-fibrotic therapies. Among the front-runners are Nintedanib and Pirfenidone, two orally active small molecules that have demonstrated efficacy in slowing disease progression. This guide delves into the in vivo validation of their anti-fibrotic effects, presenting a comparative analysis based on preclinical studies. While the specific compound "BIBF0775" was not explicitly identified in the literature, the "BIBF" designation is characteristic of Boehringer Ingelheim's compounds, with Nintedanib being widely known as BIBF 1120. Therefore, this guide will focus on the in vivo performance of Nintedanib in comparison to Pirfenidone.
Comparative Efficacy in Preclinical Fibrosis Models
Nintedanib and Pirfenidone have been extensively evaluated in various animal models of fibrosis, most notably the bleomycin-induced lung fibrosis model, which recapitulates key aspects of human IPF. These studies provide a basis for comparing their anti-fibrotic potential.
Summary of In Vivo Anti-Fibrotic Effects
| Drug | Model | Key Findings | Reference |
| Nintedanib | Bleomycin-induced lung fibrosis (mouse) | Reduced accumulation of fibrocytes in the lungs, associated with anti-fibrotic effects.[1] Inhibited fibroblast activation and ameliorated fibrosis.[2] | [1][2] |
| Bleomycin-induced skin fibrosis (mouse) | Prevented skin fibrosis in a dose-dependent manner and was effective in treating established fibrosis.[2] | [2] | |
| Chronic graft-versus-host disease model (mouse) | Ameliorated fibrosis.[2] | [2] | |
| Tight-skin-1 mice | Ameliorated fibrosis.[2] | [2] | |
| Pirfenidone | Bleomycin-induced lung fibrosis (hamster/mouse) | Minimized early lung edema, reduced lung pathology, and decreased hydroxyproline accumulation.[3] Alleviated inflammatory reaction and extracellular matrix deposition in lung tissues.[4] | [3][4] |
| Liver, heart, and kidney fibrosis models | Demonstrated consistent antifibrotic activity across a broad array of animal models.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for inducing and evaluating fibrosis in preclinical models.
Bleomycin-Induced Pulmonary Fibrosis Model
A widely used method to induce lung fibrosis in rodents involves the administration of bleomycin, an anti-cancer agent with known pulmonary toxicity.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal or oropharyngeal aspiration of bleomycin (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice.
-
Treatment: The test compound (e.g., Nintedanib, Pirfenidone) or vehicle is administered orally, typically starting on the day of bleomycin instillation or in a therapeutic regimen after the establishment of fibrosis (e.g., day 7 or 14).
-
Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration.
-
Assessments:
-
Histopathology: Lung tissue is harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis and collagen deposition.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of pro-fibrotic markers such as Collagen I (Col1a1) and Fibronectin (Fn1) in lung tissue.[5]
-
Immunohistochemistry: Staining for markers of myofibroblast differentiation, such as alpha-smooth muscle actin (α-SMA).
-
Signaling Pathways and Mechanisms of Action
Nintedanib and Pirfenidone exert their anti-fibrotic effects through distinct but partially overlapping mechanisms, primarily by targeting key signaling pathways involved in fibroblast activation and extracellular matrix deposition.
Nintedanib's Mechanism of Action
Nintedanib is a potent inhibitor of multiple tyrosine kinases.[1] Its anti-fibrotic effects are primarily mediated by blocking the signaling of:
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
By inhibiting these receptors, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix production.[1][6]
Nintedanib inhibits key tyrosine kinase receptors to block fibroblast activation.
Pirfenidone's Mechanism of Action
The precise molecular target of Pirfenidone has not been fully elucidated, but it is known to exhibit broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[3][5] A key mechanism is the modulation of cytokine and growth factor signaling, with a significant effect reported on the reduction of Transforming Growth Factor-beta (TGF-β).[3] TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrosis.[7] Pirfenidone has been shown to regulate the Wnt/β-catenin and TGF-β1/Smad signaling pathways.[4]
Pirfenidone modulates TGF-β and Wnt signaling pathways to exert its anti-fibrotic effects.
Experimental Workflow for In Vivo Anti-Fibrotic Drug Testing
The in vivo validation of a potential anti-fibrotic compound follows a structured workflow to ensure robust and reproducible results.
A typical experimental workflow for in vivo evaluation of anti-fibrotic compounds.
References
- 1. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of Nintedanib and Pirfenidone on lung alveolar epithelial cell function in ex vivo murine and human lung tissue cultures of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nintedanib (BIBF 1120) in Idiopathic Pulmonary Fibrosis and Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nintedanib's Performance with Supporting Experimental Data.
This guide provides a comprehensive overview of the reproducibility and comparative efficacy of Nintedanib (formerly known as BIBF 1120), a triple angiokinase inhibitor. The information is intended to support researchers, scientists, and drug development professionals in their understanding of Nintedanib's therapeutic potential and its standing relative to other treatment modalities in Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action
Nintedanib is an orally available, small molecule tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks the downstream signaling cascades that are crucial for the proliferation, migration, and survival of fibroblasts and endothelial cells, key players in the pathogenesis of both fibrosis and tumor angiogenesis.
References
BIBF0775 (Nintedanib): A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of BIBF0775, a multi-targeted tyrosine kinase inhibitor, in comparison to other relevant kinase inhibitors. The information is intended to support research and drug development efforts by offering a clear perspective on the compound's target engagement and potential off-target effects.
Introduction to this compound (Nintedanib)
This compound, also known as Nintedanib, is an orally available, small-molecule tyrosine kinase inhibitor. It is recognized as a triple angiokinase inhibitor, potently targeting the pro-angiogenic and pro-fibrotic pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1] Nintedanib competitively binds to the intracellular adenosine triphosphate (ATP) binding site of these receptors, which prevents autophosphorylation and blocks downstream signaling cascades that are crucial for fibroblast proliferation and migration.[2]
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and safety profile. A comprehensive understanding of a compound's interactions across the human kinome can reveal not only its intended therapeutic targets but also potential off-target activities that could lead to adverse effects or provide opportunities for drug repurposing.
Primary Targets of this compound
This compound demonstrates potent inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and fibrosis. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.
| Kinase Target | IC50 (nM) |
| VEGFR1 (Flt-1) | 34 |
| VEGFR2 (KDR) | 13 |
| VEGFR3 (Flt-4) | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Data compiled from publicly available sources.[1][2]
Broader Kinase Panel Profiling
To provide a more comprehensive view of its selectivity, this compound has been profiled against large panels of kinases using technologies such as KINOMEscan™. This competition binding assay measures the ability of a compound to displace a ligand from the active site of over 450 human kinases.
In a KINOMEscan™ assay, at a concentration of 100 nM, Nintedanib was found to bind to 50 kinases.[3] This indicates a degree of polypharmacology, which is common for many kinase inhibitors.
Comparison with Alternative Kinase Inhibitors
To contextualize the selectivity profile of this compound, it is useful to compare it with other kinase inhibitors that target similar pathways.
Comparison with Imatinib
Imatinib is another multi-targeted tyrosine kinase inhibitor. A comparison of the kinase binding profiles of Nintedanib and Imatinib at a concentration of 100 nM revealed that Imatinib bound to 12 kinases, while Nintedanib bound to 50.[3] When considering therapeutically relevant concentrations (KD < Cmax), Nintedanib was found to bind to 44 kinases, whereas Imatinib bound to 34 kinases.[3] Notably, 14 kinases, including PDGFRα, PDGFRβ, and VEGFR2, were targeted by both compounds, suggesting partially overlapping inhibition profiles.[3]
Comparison with other VEGFR/PDGFR Inhibitors
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies for assessing kinase inhibitor selectivity. Below are detailed descriptions of the key experimental protocols.
KINOMEscan™ Competition Binding Assay
This assay platform provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates greater binding affinity of the compound for the kinase.
Experimental Workflow:
-
Kinase Preparation: Kinases are expressed, typically in HEK-293 cells or as fusions to T7 phage, and tagged with a unique DNA barcode.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together to allow for binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) are then calculated from the dose-response curves.
Radiometric Kinase Activity Assay (Filter Binding)
This is a classic and widely used method to directly measure the catalytic activity of a kinase and the inhibitory effect of a compound.[4][5]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[4][6] The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.[7]
Experimental Workflow:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, the peptide or protein substrate, cofactors (e.g., Mg²⁺), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter paper or membrane that binds the substrate.
-
Washing: The filter is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.[7]
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The kinase activity is calculated based on the amount of incorporated phosphate. For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by simultaneously inhibiting multiple key signaling pathways involved in tumor angiogenesis and fibrosis.
Conclusion
This compound (Nintedanib) is a potent multi-targeted kinase inhibitor with primary activity against VEGFR, FGFR, and PDGFR. Kinome-wide profiling reveals that it interacts with a broader set of kinases, a characteristic shared by many clinically effective kinase inhibitors. The comparison with other inhibitors like Imatinib highlights both overlapping and distinct target profiles, which may contribute to their differential therapeutic applications and side-effect profiles. The detailed experimental protocols provided herein offer a basis for the design and interpretation of further studies on this compound and other kinase inhibitors. A thorough understanding of the kinase selectivity profile is paramount for the rational development of targeted cancer therapies and for managing their clinical use.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate BIBF0775 (Nintedanib) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the activity of BIBF0775, commercially known as Nintedanib. As a potent small molecule inhibitor of multiple receptor tyrosine kinases, rigorous validation of its mechanism of action is crucial for both preclinical research and clinical development. This document outlines key experimental strategies to confirm target engagement, downstream signaling modulation, and cellular effects of Nintedanib, alongside comparative data with an alternative anti-fibrotic agent, Pirfenidone.
Executive Summary
Nintedanib is a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR)[1]. Its therapeutic effects, particularly in idiopathic pulmonary fibrosis (IPF), are attributed to the inhibition of these pro-fibrotic signaling pathways. To ensure robust validation of Nintedanib's activity, a multi-pronged approach employing orthogonal methods is essential. This guide details biochemical assays, target engagement assays, downstream signaling analysis, and cellular assays, providing quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activities of Nintedanib and Pirfenidone from various orthogonal assays.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Nintedanib | VEGFR-1 | 34 | [1] |
| VEGFR-2 | 21 | [1] | |
| VEGFR-3 | 13 | [1] | |
| FGFR-1 | 69 | [1] | |
| FGFR-2 | 37 | [1] | |
| FGFR-3 | 108 | [1] | |
| PDGFRα | 59 | [1] | |
| PDGFRβ | 65 | [1] | |
| Pirfenidone | Unclassified protein | 1430 | [2] |
Table 2: Cellular Assays
| Compound | Assay | Cell Type | Effect | Concentration | Reference |
| Nintedanib | Proliferation (PDGF-stimulated) | Human Lung Fibroblasts | IC50 = 64 nM | 64 nM | [1] |
| Migration (PDGF-stimulated) | SSc-ILD Lung Fibroblasts | Reduced from 62.8% to 39.1% | 100 nM | ||
| α-SMA Expression (PDGF-induced) | SSc-ILD Lung Fibroblasts | Reduced | 100 nM | ||
| Collagen Deposition (TGF-β stimulated) | Human Lung Fibroblasts | Inhibition | 0.001 - 1 µM | [3] | |
| Pirfenidone | Proliferation | IPF Fibroblasts | Reduced to 42% of control | 1 mM | [4] |
| Collagen I gene expression (TGF-β induced) | Cardiac Fibroblasts | Decreased | 100-300 µM | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by Nintedanib.
Figure 1. Nintedanib Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of Nintedanib on the kinase activity of its target receptors.
Protocol:
-
Reagents: Recombinant human VEGFR, FGFR, and PDGFR kinase domains, ATP, and a suitable substrate peptide.
-
Procedure:
-
Set up kinase reactions in a 96-well plate format.
-
Each reaction should contain the kinase, substrate, ATP, and varying concentrations of Nintedanib or vehicle control (DMSO).
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (32P-ATP) or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Nintedanib concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[6]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of Nintedanib with its target kinases in a cellular context.
Protocol:
-
Cell Culture: Culture cells expressing the target kinases (e.g., human umbilical vein endothelial cells for VEGFR) to near confluence.
-
Compound Treatment: Treat cells with various concentrations of Nintedanib or vehicle control for a defined period (e.g., 1-2 hours).
-
Thermal Shift: Heat the treated cells at a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of Nintedanib indicates target engagement.[7][8]
Western Blot for Downstream Signaling
Objective: To assess the effect of Nintedanib on the phosphorylation of downstream signaling molecules like Akt and ERK.
Protocol:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., lung fibroblasts) and serum-starve them overnight. Stimulate the cells with a growth factor (e.g., PDGF) in the presence of varying concentrations of Nintedanib or vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Fibroblast Proliferation Assay
Objective: To evaluate the effect of Nintedanib on fibroblast proliferation.
Protocol:
-
Cell Seeding: Seed human lung fibroblasts in a 96-well plate at a low density.
-
Treatment: After cell attachment, treat the cells with various concentrations of Nintedanib or vehicle control in the presence of a mitogen like PDGF.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as the WST-1 assay, which measures the metabolic activity of viable cells.[9] Alternatively, use a direct cell counting method or a BrdU incorporation assay.[10]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control and determine the IC50 value.
Fibroblast Migration Assay (Wound Healing Assay)
Objective: To assess the impact of Nintedanib on the migratory capacity of fibroblasts.
Protocol:
-
Cell Culture: Grow fibroblasts to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of Nintedanib or vehicle control, along with a chemoattractant like PDGF.
-
Image Acquisition: Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate in Nintedanib-treated cells to the control.[11]
Extracellular Matrix (ECM) Deposition Assay
Objective: To determine the effect of Nintedanib on the production and deposition of ECM components by fibroblasts.
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts and treat them with a pro-fibrotic stimulus like TGF-β in the presence or absence of Nintedanib for an extended period (e.g., 48-72 hours).
-
ECM Staining: Fix the cells and stain for specific ECM proteins such as collagen type I or fibronectin using immunofluorescence.
-
Quantification:
-
Immunofluorescence: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of the stained ECM.
-
Sircol Assay: Alternatively, quantify the total soluble collagen in the cell culture supernatant using the Sircol assay.[3]
-
-
Data Analysis: Compare the amount of deposited ECM in Nintedanib-treated cells to the TGF-β stimulated control.
Experimental Workflows
The following diagrams illustrate the workflows for key orthogonal validation methods.
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DrugMapper [drugmapper.helsinki.fi]
- 3. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 6. Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BIBF0775: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BIBF0775, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling and disposal. Understanding these risks is the first step in ensuring safe laboratory practices.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, particularly in areas without adequate exhaust ventilation.
An accessible safety shower and eye wash station should also be available.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following steps outline a general procedure leading to this final disposal.
-
Containment:
-
Ensure that all waste containing this compound, whether in solid or solution form, is collected in a designated, properly labeled, and tightly sealed container.
-
Avoid mixing with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the substance away from drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material like diatomite or universal binders.[1]
-
For solid spills, carefully collect the material, avoiding dust formation.[1]
-
Collect all spillage and place it in the designated waste container.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
-
Waste Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperatures for the compound are -20°C for powder and -80°C for solutions. While waste may not require such stringent conditions, it should be stored safely pending disposal.[1]
-
-
Final Disposal:
-
Arrange for the collection of the waste container by a licensed and approved waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling BIBF0775
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling BIBF0775. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemical-resistant gloves are required. |
| Skin and Body | Impervious Clothing | A lab coat or other impervious clothing should be worn to prevent skin contact. |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the powder form. |
Safe Handling and Operational Procedures
To ensure safe handling, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1]. An accessible safety shower and eye wash station are mandatory in the vicinity of the handling area[1].
Storage: this compound powder should be stored at -20°C, while solutions in solvent should be kept at -80°C. The container must be tightly sealed and stored in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water after removing any contact lenses. Seek prompt medical attention[1].
-
Skin Contact: Thoroughly rinse the affected skin area with water. Contaminated clothing and shoes should be removed, and a physician should be consulted[1].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately[1].
Disposal Plan
All waste, including empty containers and contaminated materials, must be disposed of at an approved waste disposal plant[1]. It is imperative to prevent the release of this compound into the environment due to its high aquatic toxicity[1].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
